Ethyl 4-aminothiazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 4-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFZZDZSPYBKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597416 | |
| Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152300-59-9 | |
| Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminothiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Spectral Data of Aminothiazole Carboxylate Derivatives
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for key aminothiazole carboxylate derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Spectroscopic Data
The following tables summarize the key spectral data for Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Table 1: ¹H NMR Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.69 | s | 2H | -NH₂ | |
| 4.13 | q | 2H | -OCH₂ CH₃ | 7.0 |
| 2.36 | s | 3H | -CH₃ (on thiazole ring) | |
| 1.19 | t | 3H | -OCH₂CH₃ | 7.0 |
| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 170.21 | Thiazole-2-C (-C-NH₂) |
| 161.95 | -C =O (Ester) |
| 159.34 | Thiazole-4-C (-C-CH₃) |
| 107.34 | Thiazole-5-C (-C-COOEt) |
| 59.72 | -OCH₂ CH₃ |
| 17.12 | -OCH₂CH₃ |
| 14.32 | -CH₃ (on thiazole ring) |
| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1] |
Table 3: IR and MS Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Spectral Technique | Key Peaks / Values |
| Infrared (IR) | Data for various derivatives are available, confirming the presence of key functional groups. For instance, a related synthesis confirms NH₂ stretches around 3300-3150 cm⁻¹ and a strong C=O ester peak around 1690 cm⁻¹.[2] |
| Mass Spectrometry (MS) | m/z 187 (M+H)⁺[1] |
Experimental Protocols
The methodologies outlined below are typical for the acquisition of spectral data for aminothiazole carboxylate derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are commonly recorded on a 400 MHz spectrometer.[1]
-
Sample Preparation: The compound is typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing.[1]
-
Data Acquisition: Standard pulse sequences are used to acquire both proton and carbon spectra.
2.2 Infrared (IR) Spectroscopy IR spectra are recorded on an FT-IR spectrophotometer.[1]
-
Sample Preparation: For solid samples, the KBr pellet technique is frequently employed.[3]
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
2.3 Mass Spectrometry (MS) Mass spectra are often obtained using an instrument with an electron ionization (EI) source at 70 eV.[1]
-
Sample Introduction: Samples can be introduced via direct inlet or through gas chromatography (GC-MS).[1][3]
-
Data Analysis: The resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and structure of the compound.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 4-aminothiazole-5-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-aminothiazole-5-carboxylate. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes in-depth information on its more extensively studied isomers, namely Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate. This comparative approach offers a broader understanding of this class of compounds, which are significant building blocks in medicinal chemistry.
Compound Identification and Physical Properties
The properties of this compound (CAS No. 152300-59-9) are not extensively documented in publicly available literature. The following tables summarize the available data for this compound and provide a comparison with its well-characterized isomers.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 152300-59-9 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2] |
| Molecular Weight | 172.21 g/mol | [1][4] |
| Purity Specification | ≥ 95% | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Table 2: Comparative Physical Properties of Ethyl aminothiazole carboxylate Isomers
| Property | This compound | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Appearance | Not specified | Solid, Pale yellow powder | White solid |
| Melting Point | Not specified | 177-181 °C | 176-180 °C[5] |
| Boiling Point | Not specified | 308.0±15.0 °C (Predicted) | Not specified |
| Solubility | Not specified | DMSO (Slightly), Methanol (Slightly) | Not specified |
| Density | Not specified | 1.336±0.06 g/cm³ (Predicted) | Not specified |
Chemical and Spectroscopic Data
Table 3: Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Spectrum Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH₃), 2.36 (s, 3H, thiazole-4-CH₃), 4.13 (q, 2H, J = 7.0 Hz, OCH₂CH₃), 7.69 (2H, thiazole-2-NH₂)[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-CH₃), 17.12 (OCH₂CH₃), 59.72 (OCH₂CH₃), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 (O=C), 170.21 (thiazole-2-C)[6] |
| Mass Spectrum (MS) | m/z 187 (M + H⁺)[6] |
Experimental Protocols
While specific synthesis protocols for this compound are not detailed in the available literature, the synthesis of its isomers is well-documented. These protocols provide valuable insight into the general synthetic strategies for this class of compounds.
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a facile one-pot synthesis method.[6]
-
Materials: Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea, Water, Tetrahydrofuran (THF), Ammonia water, Ethyl acetate.
-
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add NBS (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) and heat the mixture to 80°C for 2 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble substances.
-
Add ammonia water (8.0 mL) to the filtrate to induce precipitation.
-
Stir the resulting yellow floccules at room temperature for 10 minutes and filter.
-
Wash the filter cake with water (3 x 100 mL) and recrystallize from ethyl acetate.
-
Dry the product to yield the target compound.
-
Protocol 2: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This protocol involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide and thiourea.[7]
-
Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Thiourea, Water, Dioxane, Ammonia.
-
Procedure:
-
Slowly add NBS (0.11 mol) to a solution of ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of water/dioxane (100 mL) at -10°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add thiourea (0.1 mol) and heat the mixture to 80°C for 1 hour.
-
Cool the solution to room temperature and add ammonia (20 mL).
-
Stir the resulting paste for 10 minutes at room temperature and then filter.
-
Wash the filter cake with water and dry under vacuum to obtain the product.
-
Visualization of Experimental Workflows
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: One-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Caption: Synthesis of Ethyl 2-aminothiazole-5-carboxylate.
Biological and Pharmacological Significance
While no specific biological activities are reported for this compound, the aminothiazole scaffold is a well-known pharmacophore in drug discovery.[8][9] Derivatives of its isomers have shown a wide range of biological activities.
-
Antimicrobial Activity: Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi.[10]
-
Anticancer Activity: The 2-aminothiazole ring is a core structure in several anticancer agents. For instance, derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity.[6] Furthermore, Ethyl 2-aminothiazole-5-carboxylate is an intermediate in the synthesis of Dasatinib, a potent anti-cancer drug.[11]
-
Other Biological Activities: The broader class of 2-aminothiazole derivatives has been associated with a vast array of biological activities, including anti-inflammatory, antiviral (including anti-HIV), and antihypertensive properties.[8][12]
Conclusion
This compound is a chemical entity with limited available data in the public domain. However, the extensive research on its isomers, such as Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate, highlights the importance of the aminothiazole carboxylate scaffold in medicinal chemistry and drug development. The synthetic protocols and biological activities of these isomers provide a valuable foundation for researchers interested in exploring the potential of this compound and its derivatives. Further research is warranted to fully characterize the physical, chemical, and biological properties of this specific isomer.
References
- 1. 152300-59-9|this compound|BLD Pharm [bldpharm.com]
- 2. 152300-59-9 this compound AKSci 7640AA [aksci.com]
- 3. This compound | 152300-59-9 [chemicalbook.com]
- 4. 152300-59-9[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 5. This compound | 152300-59-9 [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Ethyl 4-aminothiazole-5-carboxylate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-aminothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development professionals.
Chemical Identity and Molecular Structure
This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds.
-
CAS Number : 152300-59-9[1]
-
IUPAC Name : Ethyl 4-amino-1,3-thiazole-5-carboxylate
-
Canonical SMILES : CCOC(=O)C1=C(N)SC=N1
Molecular Structure: The structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. An amino group is attached at position 4, and an ethyl carboxylate group is at position 5.
Physicochemical and Spectral Data
The properties of this compound and its isomers are crucial for their application in synthesis and biological screening. The data for the closely related and more extensively studied isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is also included for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| CAS Number | 152300-59-9[1] | 7210-76-6[4][5] |
| Molecular Formula | C₆H₈N₂O₂S[2][3] | C₇H₁₀N₂O₂S[4] |
| Molecular Weight | 172.21 g/mol [2][3] | 186.23 g/mol [4] |
| Appearance | Not specified | Pale yellow powder |
| Melting Point | Not specified | 178-179 °C[6] |
Table 2: Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Spectrum Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂)[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )[6] |
| Mass Spectrum (MS) | m/z 187 (M + H)⁺[6] |
| Elemental Analysis | Calculated for C₇H₁₀N₂O₂S: C, 45.15; H, 5.41; N, 15.04. Found: C, 45.29; H, 5.49; N 15.15[6] |
Synthesis and Experimental Protocols
The synthesis of aminothiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof. Below is a representative one-pot protocol for a related compound, which illustrates the general methodology.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]
This procedure describes an efficient one-pot synthesis from commercially available starting materials.
-
Reaction Setup : A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
-
Bromination : N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added to the cooled mixture. The reaction is then stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).
-
Cyclization : Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture.
-
Heating : The mixture is heated to 80°C for 2 hours to facilitate the cyclization and formation of the thiazole ring.
-
Work-up and Purification : The reaction mixture is cooled, and the resulting solid product is filtered. The filter cake is washed with water (3 x 100 mL).
-
Recrystallization : The crude product is recrystallized from ethyl acetate to yield the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate (yield: 72.0%).
Below is a diagram illustrating the general workflow for the synthesis of aminothiazole carboxylate derivatives.
Caption: General Synthesis Workflow for Aminothiazole Carboxylates.
Applications in Drug Discovery and Development
The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[6] Derivatives of aminothiazole carboxylates are valuable building blocks for synthesizing compounds with a wide range of biological activities.
-
Anticancer Activity : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.[6] The aminothiazole core is present in several approved kinase inhibitors, such as Dasatinib, which is used to treat chronic myeloid leukemia.[7]
-
Antimicrobial Agents : These compounds serve as precursors for novel antimicrobial agents.[8] Modifications at the amino and ester groups have led to derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[7][8]
-
Broad Biological Significance : The aminothiazole moiety is found in drugs developed for treating allergies, hypertension, inflammation, and schizophrenia.[6][9] Its versatile nature allows for structural modifications to target a diverse array of biological targets.[9]
The general role of aminothiazole-based compounds as kinase inhibitors can be visualized in the following signaling pathway diagram.
Caption: General mechanism of kinase inhibition by aminothiazole derivatives.
Conclusion
This compound and its related isomers are compounds of high value to the chemical and pharmaceutical industries. Their versatile synthesis and the significant biological activities of their derivatives make them key targets for research and development. This guide provides essential technical information to support scientists and researchers in leveraging the potential of this important chemical scaffold.
References
- 1. This compound | 152300-59-9 [chemicalbook.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. daneshyari.com [daneshyari.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Ethyl 4-aminothiazole-5-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Among these, derivatives of Ethyl 4-aminothiazole-5-carboxylate have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of this compound Derivatives
A common and efficient method for synthesizing the core structure of Ethyl 2-amino-4-methylthiazole-5-carboxylate involves a one-pot reaction. This procedure offers advantages over traditional two-step methods by being more straightforward and resulting in higher overall yields. The synthesis typically starts from commercially available materials like ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea or its N-substituted derivatives.[1]
General One-Pot Synthesis Protocol:
-
To a mixture of ethyl acetoacetate in water and an organic solvent such as THF at a temperature below 0°C, NBS is added.
-
The reaction mixture is stirred at room temperature for a couple of hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).
-
Thiourea is then added to the mixture.
-
The reaction mixture is heated to approximately 80°C for another two hours to facilitate the cyclization reaction, yielding the ethyl 2-amino-4-methylthiazole-5-carboxylate derivative.[1]
Antimicrobial Activity
Experimental Protocols for Antimicrobial Screening:
Agar Well-Diffusion Method: This method is widely used to assess the antimicrobial activity of chemical compounds.
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A defined volume of the test compound solution (at a known concentration) is added to each well.
-
A standard antibiotic, such as Ciprofloxacin, is used as a positive control.[4]
-
The plates are incubated under suitable conditions for microbial growth.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.
Serial Dilution Method (for Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
A series of dilutions of the test compound are prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized suspension of the test microorganism.
-
The samples are incubated under appropriate conditions.
Quantitative Data on Antimicrobial Activity:
| Compound Derivative | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Phenyl-substituted | Escherichia coli | - | - | [4] |
| 4-fluorophenyl-substituted | Escherichia coli | High Activity | - | [4] |
| 4-chlorophenyl-substituted | Escherichia coli | High Activity | - | [4] |
| 4-trifluoromethylphenyl-substituted | Escherichia coli | High Activity | - | [4] |
| 4-cianophenyl-substituted | Escherichia coli | High Activity | - | [4] |
| Thiophene-bearing amide | Escherichia coli | High Activity | - | [5] |
| Thiophene-bearing amide | Staphylococcus aureus | High Activity | - | [5] |
| Thiophene-bearing amide | Candida albicans | High Activity | - | [5] |
| Thiophene-bearing amide | Aspergillus niger | More potent than reference | - | [5] |
Note: "High Activity" indicates that the source reported significant antimicrobial effects without specifying the exact zone of inhibition.
Anticancer Activity
A significant body of research highlights the potential of this compound derivatives as anticancer agents.[6][7][8][9] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Experimental Protocol for In Vitro Anticancer Activity:
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[9]
Quantitative Data on Anticancer Activity (IC50 Values in µM):
| Compound Derivative | HeLa (Cervical) | HT-29 (Colon) | HCT-15 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | AGS (Gastric) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | 0.737 ± 0.05 | 1.194 ± 0.02 | - | - | - | - | [10] |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | 5.8 | 4.4 | - | - | - | 4.0 | [7] |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d) | 13.8 | 11.2 | - | - | - | 7.2 | [7] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | - | - | - | - | 0.8 (HS 578T) | - | [6] |
| 4-methylthiazole-5-carboxylic acid derivatives (1, 3b, 3d, 3e, 3i, 3f) | - | - | - | - | Good Activity | - | [9] |
Note: "Good Activity" indicates that the source reported significant anticancer effects without specifying the exact IC50 value.
Signaling Pathways in Anticancer Activity
While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may exert their anticancer effects through the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been designed based on the structure of known kinase inhibitors like dasatinib, suggesting a potential mechanism involving the inhibition of protein kinases.[11]
Caption: Putative kinase inhibition pathway for anticancer activity.
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties.[12][13][14]
Experimental Protocol for In Vivo Anti-inflammatory Activity:
Carrageenan-Induced Paw Edema Test in Rats: This is a classic model for evaluating acute inflammation.
-
A pre-treatment dose of the test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered to the rats.
-
After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats to induce inflammation.
-
The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group.[13][14]
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. wjpmr.com [wjpmr.com]
Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-Aminothiazole-5-Carboxylate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The ethyl 4-aminothiazole-5-carboxylate core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the key therapeutic targets of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Therapeutic Landscape: Anticancer and Antimicrobial Activities
Derivatives of the this compound scaffold have predominantly shown promise in the fields of oncology and infectious diseases. Extensive research has highlighted their ability to inhibit cancer cell proliferation across various cell lines and to curb the growth of pathogenic bacteria and fungi.
Anticancer Activity
The anticancer potential of these scaffolds is broad, with demonstrated activity against leukemia, colon, breast, and other cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Therapeutic Target(s) | Reference |
| Dasatinib (BMS-354825) | K562 (Leukemia) | <0.001 | Pan-Src Kinase, Abl | [1] |
| Derivative 8a | Leukemia | - (75.5% GI) | Not specified | [2] |
| Derivative 8b | Leukemia | - (69.3% GI) | Not specified | [2] |
| Derivative 8c | Leukemia | - (96.2% GI) | Not specified | [2] |
| Paeonol-phenylsulfonyl derivative 13c | AGS (Gastric) | 4.0 | Not specified | [3] |
| Paeonol-phenylsulfonyl derivative 13c | HT-29 (Colon) | 4.4 | Not specified | [3] |
| Paeonol-phenylsulfonyl derivative 13c | HeLa (Cervical) | 5.8 | Not specified | [3] |
| Amino acid conjugate S3c | A2780CISR (Ovarian) | 11.52 | Multiple protein targets | [4] |
| Thiazole derivative 8b | PDAC 03.27 (Pancreatic) | 13.48 | hLDHA | [5] |
| Thiazole derivative 8c | HeLa (Cervical) | 1.65 | hLDHA | [5] |
| Thiazole derivative 8j | HepG2 (Liver) | 7.90 | hLDHA | [5] |
| Thiazole derivative 8l | PDAC 03.27 (Pancreatic) | 10.84 | hLDHA | [5] |
| Thiazole derivative 8m | HepG2 (Liver) | 5.15 | hLDHA | [5] |
| Imidazo[2,1-b]thiazole derivative 33 | - | 0.4 (CK2) | CK2 | [6] |
| Pyrimidine-thiazole derivative 25 | Various | 0.64 - 2.01 | CDK9 | [6] |
| Thiazole carboxamide derivative 42 | - | 0.00029 (GSK-3β) | GSK-3β | [6] |
IC50: Half maximal inhibitory concentration; GI: Growth Inhibition
Antimicrobial Activity
The scaffold has also been successfully modified to yield compounds with potent antibacterial and antifungal properties. These derivatives often exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivative 12f | Staphylococcus aureus | - (Comparable to ampicillin) | [7] |
| Thiazole derivative 12f | Bacillus subtilis | - (Comparable to gentamicin) | [7] |
| Thiazole-derived amide 8g | Escherichia coli | - (Highest inhibitory effect) | [8] |
| Thiazole-derived amide 8g | Staphylococcus aureus | - (Highest inhibitory effect) | [8] |
| Thiazole-derived amide 8g | Candida albicans | - (Highest inhibitory effect) | [8] |
| Thiazole-derived amide 8g | Aspergillus niger | - (More potent than reference) | [8] |
MIC: Minimum Inhibitory Concentration
Key Therapeutic Targets and Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets. Understanding these interactions is crucial for rational drug design and development.
Protein Kinases
A primary mode of anticancer action for this scaffold is the inhibition of various protein kinases that play pivotal roles in cell signaling pathways controlling growth, proliferation, and survival.
-
Src Family Kinases: These non-receptor tyrosine kinases are often overactive in cancer, promoting cell growth and metastasis. Dasatinib, a potent pan-Src inhibitor, features the 2-aminothiazole core.[1]
-
Casein Kinase 2 (CK2): A serine/threonine kinase that, when dysregulated, contributes to cancer by promoting cell survival and proliferation.[6]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in a range of diseases, including cancer, due to its role in various signaling pathways.[6]
Caption: Simplified Src kinase signaling pathway and its inhibition.
Metabolic Enzymes
Targeting cancer metabolism is an emerging and promising therapeutic strategy.
-
Human Lactate Dehydrogenase A (hLDHA): This enzyme is critical for anaerobic glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). Inhibition of hLDHA can disrupt the energy supply of cancer cells.[5]
Caption: Inhibition of the glycolytic pathway via hLDHA.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and efficient one-pot synthesis is often employed for the core scaffold, which is then further functionalized.
Caption: General synthetic workflow for derivatives.
Protocol 3.1.1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]
-
To a mixture of ethyl acetoacetate (0.05 mol) in a solvent system of water and THF (1:0.4 v/v) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After completion, cool the reaction to room temperature and adjust the pH to be basic with an appropriate base (e.g., ammonia).
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the product.
Protocol 3.1.2: General Procedure for N-Acylation [9]
-
Dissolve the 2-aminothiazole derivative (1.0 mmol) in a dry solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.5 mmol).
-
Cool the mixture to 0°C.
-
Add the desired acylating agent (e.g., acid chloride, 1.2 mmol) dropwise.
-
Allow the reaction to stir at room temperature for a specified time (typically 16-24 hours), monitoring progress by TLC.
-
Upon completion, perform an appropriate aqueous workup and purify the product by recrystallization or column chromatography.
Protocol 3.1.3: General Procedure for Sulfonamide Synthesis [10]
-
In a suitable flask, mix the 2-aminothiazole derivative (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and a base such as sodium carbonate (3.0 mmol) in dichloromethane (10 mL).
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Add distilled water (20 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for instance, by column chromatography.
In Vitro Anticancer and Cytotoxicity Assays
Protocol 3.2.1: MTT Cell Viability Assay [11][12]
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Kinase Inhibition Assays
Protocol 3.3.1: Src Kinase Inhibition Assay (HTRF-based) [13]
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well low-volume plate, add the test compound or DMSO (vehicle control).
-
Add the Src kinase enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the signal by adding the HTRF detection reagents (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).
-
Measure the luminescence or fluorescence signal using a suitable plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Protocol 3.3.2: GSK-3β Kinase Inhibition Assay [3][7]
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a white assay plate, add the diluted test compound or vehicle control.
-
Add the diluted GSK-3β enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™).
-
Measure the luminescence with a plate reader.
-
Determine the IC50 value from a dose-response curve.
Antimicrobial Susceptibility Testing
Protocol 3.4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [14][15]
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of various biological targets. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic applications beyond oncology and infectious diseases. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the translation of these promising scaffolds into clinically effective drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. promega.com [promega.com]
- 14. protocols.io [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Review of Ethyl 4-aminothiazole-5-carboxylate in medicinal chemistry
An In-depth Technical Guide to Ethyl 4-aminothiazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile heterocyclic compound that serves as a crucial scaffold in the field of medicinal chemistry. Its unique structural features, including the reactive amino group and the modifiable ester function, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. The thiazole ring itself is a prominent feature in numerous approved drugs, and this particular carboxylate derivative has been instrumental in the development of novel therapeutic agents targeting a wide range of diseases, from cancer to microbial infections.[1][2][3] This guide provides a comprehensive overview of its synthesis, applications, and the experimental methodologies that underpin its use in modern drug discovery.
Synthesis of the this compound Scaffold
The most common and established method for synthesizing the this compound core is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.
Experimental Protocol: General Synthesis
A widely adopted procedure involves the reaction of ethyl bromopyruvate with thiourea in an alcoholic solvent.[4]
-
Reaction Setup: A mixture of ethyl bromopyruvate (1 equivalent) and thiourea (2 equivalents) is prepared in absolute ethanol.
-
Reflux: The reaction mixture is heated to reflux and maintained for approximately 24 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, the mixture is cooled to room temperature. The volume is reduced in vacuo, and the concentrated solution is poured into ice-cold water.
-
Precipitation: The aqueous solution is basified (e.g., with 2M NaOH) to a pH of 10. This causes the product to precipitate out of the solution.[5]
-
Isolation and Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product, ethyl 2-aminothiazole-4-carboxylate.[5][6]
An alternative one-pot procedure involves reacting ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to form an α-bromo intermediate in situ, which then cyclizes with thiourea upon heating.[6][7][8]
Caption: General workflow for Hantzsch thiazole synthesis.
Applications in Anticancer Drug Discovery
The this compound scaffold is a cornerstone in the development of anticancer agents, particularly as a template for kinase inhibitors.[9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Kinase Inhibitors
Derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, including Src family kinases and VEGFR-2.[7][9] The anticancer drug Dasatinib (BMS-354825) , a potent pan-Src kinase inhibitor, famously incorporates the 2-aminothiazole core, which was developed from this class of compounds.[8][9] The amino group at the C2 position and the carboxamide function at the C5 position (derived from the ethyl ester) are critical for binding to the kinase active site.
Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.
Antiproliferative Activity Data
Numerous studies have synthesized and evaluated derivatives for their ability to inhibit the growth of various cancer cell lines. The data below summarizes the activity of selected compounds.
| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |
| 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI₅₀ | 0.08 | [7] |
| 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | IC₅₀ | 16.3 | [7] |
| Imidazo[2,1-b]thiazole derivative | VEGFR-2 (Kinase Assay) | IC₅₀ | 0.06 | [10] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | IC₅₀ | 0.8 | [11] |
| Thiazole-PI3K/mTOR pathway inhibitor | U-87 MG (Glioblastoma) | IC₅₀ | 0.50 | [12] |
Applications in Antimicrobial Drug Discovery
The structural motif of this compound is also prevalent in the design of novel antimicrobial agents. Modifications at the 2-amino and 5-carboxylate positions have yielded compounds with significant activity against both bacteria and fungi, including multi-drug resistant (MDR) strains.[5][13][14]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial potential of synthesized derivatives is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][15]
Caption: Experimental workflow for antimicrobial MIC determination.
Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various pathogens.
| Compound Class | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |
| Schiff Base Derivative | S. epidermidis | MDR | 250 | [5] |
| Schiff Base Derivative | S. aureus | MDR | 250 | [5] |
| Schiff Base Derivative | E. coli | MDR | 375 | [5] |
| β-Amino Acid Conjugate | S. aureus | - | 1-2 | [16] |
| β-Amino Acid Conjugate | A. fumigatus | Azole-resistant | - | [16] |
Other Therapeutic Applications
The versatility of the this compound scaffold extends beyond oncology and infectious diseases. The 2-aminothiazole ring system has been explored for a multitude of other pharmacological activities, making it a privileged structure in medicinal chemistry.[1][7] These applications include the development of agents for:
The ability to readily modify the core structure allows for fine-tuning of its physicochemical properties and biological targets, ensuring its continued relevance in the pursuit of novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Ethyl 4-aminothiazole-5-carboxylate and Its Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of ethyl 4-aminothiazole-5-carboxylate and its closely related derivatives in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide also furnishes qualitative solubility information for the broader class of 2-aminothiazole derivatives, a detailed experimental protocol for solubility determination, and a visual workflow to guide laboratory practices.
Quantitative Solubility Data
Table 1: Quantitative Solubility of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Solvent | Abbreviation | Solubility (mg/mL) |
| Dimethylformamide | DMF | 20 |
| Dimethyl sulfoxide | DMSO | 20 |
| Ethanol | EtOH | 20 |
Note: This data is for ethyl 2-amino-4-methylthiazole-5-carboxylate and should be used as an estimation for this compound.
Qualitative Solubility of 2-Aminothiazole Derivatives
The solubility of 2-aminothiazole derivatives is influenced by several factors:
-
Polarity: As a general rule, "like dissolves like." 2-Aminothiazole derivatives, possessing polar functional groups (amino group, ester, thiazole ring), tend to be more soluble in polar solvents.[1]
-
pH: The basic amino group can be protonated under acidic conditions, which can increase solubility in aqueous and protic organic solvents.[1][2]
-
Temperature: The solubility of solids in liquids generally increases with temperature.[1]
-
Hydrogen Bonding: The ability to form hydrogen bonds with the solvent enhances solubility.[1]
Based on these principles, a qualitative solubility profile can be inferred:
-
Good Solubility: Expected in polar aprotic solvents like DMF and DMSO, and polar protic solvents like ethanol and methanol.[2]
-
Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and acetone.
-
Poor Solubility: Expected in non-polar solvents like hexane and toluene.
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of a solid compound in a specific solvent at a given temperature.
Materials:
-
This compound (or derivative)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed collection vials
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial.
-
Pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound.
-
Once the solvent is completely evaporated and the vial has reached a constant weight, allow it to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
References
Stability and Storage of Ethyl 4-aminothiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-aminothiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines potential degradation pathways, recommended storage and handling procedures, and generalized experimental protocols for conducting stability studies.
Overview of Chemical Stability
This compound is a solid, pale yellow powder that is sensitive to heat, moisture, and light.[1] Its chemical structure, featuring an aminothiazole ring and an ethyl ester group, presents several potential pathways for degradation under stress conditions. The primary stability concerns include hydrolysis, oxidation, and photodegradation.
Table 1: Summary of Physicochemical Properties and Stability Information
| Parameter | Value/Information | Source |
| CAS Number | 152300-59-9 | |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.21 g/mol | |
| Physical State | Solid, powder/crystal | [1] |
| Appearance | White to Yellow to Orange | |
| Melting Point | 159.0 to 163.0 °C | |
| Solubility | Insoluble in water, slightly soluble in Methanol | |
| Sensitivity | Heat, moisture, and light sensitive | [1] |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Temperature | Refrigerated (0-10°C) |
| Atmosphere | Store under an inert gas. |
| Container | Keep container tightly closed. |
| Environment | Store in a dry and well-ventilated place. |
| Light Exposure | Protect from light. |
For handling, it is advised to use personal protective equipment (PPE), including eye shields and gloves.[2] Handling should occur in a well-ventilated area to avoid inhalation of dust.
Potential Degradation Pathways
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 4-aminothiazole-5-carboxylic acid and ethanol.
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Ethyl 4-aminothiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient one-pot synthesis of Ethyl 4-aminothiazole-5-carboxylate derivatives. The methodologies outlined herein offer significant advantages over traditional multi-step procedures, including operational simplicity, higher overall yields, and milder reaction conditions. The primary focus is on the Hantzsch thiazole synthesis, a widely utilized method for constructing the thiazole ring.
Introduction
This compound and its derivatives are crucial building blocks in medicinal chemistry and drug discovery. These scaffolds are present in a wide array of biologically active compounds with therapeutic applications, including antileukemic, anti-inflammatory, antibacterial, and antiviral agents. The development of efficient and scalable synthetic routes to these molecules is therefore of significant interest. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a highly effective strategy to improve efficiency and reduce waste.
This application note details a practical one-pot procedure for synthesizing various 2-substituted-4-methylthiazole-5-carboxylates, a key class of this compound derivatives.
Data Presentation: Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylate Derivatives
The following table summarizes the results of a one-pot synthesis of various Ethyl 2-substituted-4-methylthiazole-5-carboxylate derivatives, demonstrating the versatility of the described protocol. The synthesis involves the reaction of ethyl acetoacetate, N-bromosuccinimide (NBS), and various substituted thioureas.[1][2]
| Entry | R Group on Thiourea | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | H | 4a | 2 | 72 | 178–179 |
| 2 | Allyl | 4b | 20 | 76 | 109–110 |
| 3 | i-Pr | 4c | 20 | 62 | 99–104 |
| 4 | Ph | 4h | 20 | 50 | 191–192 |
| 5 | 4-Cl-Ph | 4e | 20 | 73 | 186–188 |
| 6 | 4-MeO-Ph | 4m | 20 | 14 | 140–143 |
| 7 | 4-NO2-Ph | 4k | 18 | 21 | 125–128 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Product 4a in the table above), a representative example of the title compounds.[1]
Materials:
-
Ethyl acetoacetate (1)
-
N-bromosuccinimide (NBS)
-
Thiourea (3a)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thermometer
-
Apparatus for thin-layer chromatography (TLC)
-
Filtration apparatus
Procedure:
-
Initial Setup: In a round-bottom flask, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL).
-
Bromination: Cool the mixture to below 0°C using an ice bath. To this cooled solution, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.20 equiv.) in portions while stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC) using a mobile phase of petroleum ether-ethyl acetate (2:1). The disappearance of the ethyl acetoacetate spot (Rf = 0.71) indicates the completion of this step.
-
Cyclization: To the reaction mixture containing the intermediate ethyl 2-bromo-3-oxobutanoate, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.).
-
Heating: Heat the reaction mixture to 80°C for 2 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting solid product is then collected by filtration, washed with water, and dried to afford Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis of this compound derivatives.
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Conclusion
The described one-pot synthesis provides a facile and efficient method for the preparation of Ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials.[1] This approach is not only simpler to perform than traditional two-step methods but also results in good yields for a variety of derivatives, including those with N-alkyl and N-aryl substituted thioureas.[1][2] The mild reaction conditions and straightforward work-up make this protocol highly attractive for applications in both academic research and industrial drug development.
References
Application Note: A Robust Protocol for the N-Acylation of Ethyl 4-aminothiazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a privileged structural motif found in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and kinase inhibitors. The N-acylation of the amino group on the thiazole ring is a critical chemical transformation for modulating the physicochemical and pharmacological properties of these molecules. This protocol provides a detailed methodology for the N-acylation of ethyl 4-aminothiazole-5-carboxylate, a versatile building block in medicinal chemistry. The methods described utilize common acylating agents—acyl chlorides and carboxylic anhydrides—to yield the corresponding N-acylated products.
Principle of the Reaction
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. For acyl chlorides, a base is typically required to neutralize the hydrochloric acid byproduct.[1] When using carboxylic anhydrides, the reaction can sometimes proceed without a base, producing a carboxylic acid as the byproduct.[1][2][3] The reaction regioselectively yields the N-acylated product.[4]
Experimental Protocols
Two primary methods for the N-acylation are presented below, using either an acyl chloride or a carboxylic anhydride.
Protocol A: N-Acylation using Acyl Chlorides
This method is widely applicable for a variety of acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)
-
Base (e.g., Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA)) (1.2 equivalents)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel with continuous stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress using TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the acyl chloride.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
If the product is soluble in an organic solvent, perform a liquid-liquid extraction. Dilute the reaction mixture with the organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure N-acylated product.
Protocol B: N-Acylation using Carboxylic Anhydrides
This method is an effective alternative, particularly for acetylation.
Materials:
-
This compound
-
Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride) (2-3 equivalents)
-
Solvent (e.g., Glacial acetic acid, Pyridine)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
TLC apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in the chosen solvent (e.g., glacial acetic acid).[1]
-
Add the carboxylic anhydride (2-3 equivalents) to the suspension.[1]
-
Heat the reaction mixture to reflux (or a temperature specified in Table 1) and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with ample cold water to remove any remaining acid, and air-dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to achieve high purity.
Data Presentation
The following table summarizes various conditions for the N-acylation of aminothiazole derivatives, providing a reference for reaction optimization.
| Acylating Agent | Substrate | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Ethyl 2-amino-4-methylthiazole-5-carboxylate | - | Acetic Anhydride | Reflux | - | High | [4] |
| Arylsulfonyl Chlorides | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Pyridine | Pyridine | - | - | High | [4] |
| Acyl Chloride | 5-Chloro-1,3,4-thiadiazol-2-amine | Pyridine/Et₃N | DCM/THF | 0 to RT | 2-12 | - | [1] |
| Acetic Anhydride | 5-Chloro-1,3,4-thiadiazol-2-amine | - | Acetic Acid | Reflux | 2-4 | - | [1] |
| Phenyl Isothiocyanate | Ethyl 2-aminothiazole-4-carboxylate | - | - | - | - | - | [5] |
| Chloroacetyl Chloride | 2-Amino-thiazole-5-carboxylic acid phenylamides | K₂CO₃ | THF | - | - | - | [5] |
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the N-acylation process.
Caption: General workflow for the N-acylation of this compound.
Caption: Nucleophilic acyl substitution pathways for N-acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions [organic-chemistry.org]
- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethyl 4-aminothiazole-5-carboxylate in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl 4-aminothiazole-5-carboxylate as a scaffold in the discovery of novel antimicrobial agents. This document includes detailed protocols for the synthesis of derivatives, antimicrobial susceptibility testing, and investigation of the mechanism of action.
Introduction
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new and effective antimicrobial drugs. The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, present in numerous clinically approved drugs. This compound, a versatile building block, offers a valuable starting point for the synthesis of a diverse library of compounds with potential antimicrobial activity. Its derivatives have shown promise against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[1][2] The amphiphilic character of some thiazole derivatives allows for their easy permeation into bacterial cell membranes, leading to inhibitory activities.[3]
Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of various derivatives of this compound and related thiazole compounds. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound ID | Derivative Type | Test Organism | Strain | MIC (µg/mL) | Reference |
| 2a | Schiff Base | Staphylococcus epidermidis (MDR) | Clinical Isolate | 250 | [4] |
| 2b | Schiff Base | Staphylococcus epidermidis (MDR) | Clinical Isolate | 250 | [4] |
| 2d | Schiff Base | Staphylococcus aureus (MDR) | Clinical Isolate | 250 | [4] |
| 2g | Schiff Base | Staphylococcus aureus (MDR) | Clinical Isolate | 250 | [4] |
| 2d | Schiff Base | Escherichia coli (MDR) | Clinical Isolate | 375 | [4] |
| 2g | Schiff Base | Escherichia coli (MDR) | Clinical Isolate | 375 | [4] |
| 2a | Schiff Base | Pseudomonas aeruginosa (MDR) | Clinical Isolate | 375 | [4] |
| 2b | Schiff Base | Pseudomonas aeruginosa (MDR) | Clinical Isolate | 375 | [4] |
| 8 | Thiazolidinone | Pseudomonas aeruginosa | ATCC 27853 | 100 | [5] |
| 8 | Thiazolidinone | Pseudomonas aeruginosa (Resistant) | Clinical Isolate | 60 | [5] |
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound ID | Derivative Type | Test Organism | Strain | MIC (µg/mL) | Reference |
| 9 | Heteroaryl Thiazole | Candida albicans | ATCC 10231 | 60 - 230 | [6] |
| 5a8 | 2-Amino-4,5-diarylthiazole | Candida albicans | - | 9 (µM) | [7] |
| 10 | Thiazolidinone | Candida albicans | ATCC 10231 | 59.6 - 119.2 (µM) | |
| 15 | Thiazolidinone | Aspergillus fumigatus | ATCC 204305 | 8 - 15 | [8] |
Experimental Protocols
Synthesis Protocols
a) Hantzsch Thiazole Synthesis of this compound
This protocol describes the fundamental synthesis of the thiazole ring from basic precursors.
-
Materials: Ethyl bromopyruvate, Thiourea, Ethanol.
-
Procedure:
-
Dissolve thiourea (1 mmol) in ethanol (20 mL).
-
Add ethyl bromopyruvate (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[4]
-
b) Synthesis of Schiff Base Derivatives from this compound
This protocol details the synthesis of imine derivatives, a common modification to enhance antimicrobial activity.
-
Materials: this compound, substituted aldehyde (e.g., 4-hydroxybenzaldehyde), Absolute ethanol, Glacial acetic acid.
-
Procedure:
-
Dissolve this compound (0.05 mol) and the desired aldehyde (0.05 mol) in absolute ethanol (30 mL).[4]
-
Add a few drops of glacial acetic acid to the mixture.[4]
-
Stir and reflux the reaction mixture for 12 hours.[4]
-
Monitor the reaction progress using TLC.
-
After cooling, evaporate the excess solvent using a rotary evaporator.
-
Dissolve the residue in ethyl acetate. Crystal growth should be observed after a few days.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry to yield the pure Schiff base derivative.
-
Antimicrobial Susceptibility Testing
a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Test compound (dissolved in a suitable solvent like DMSO).
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Bacterial or fungal strains.
-
Sterile saline (0.85%).
-
0.5 McFarland turbidity standard.
-
Incubator.
-
-
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
-
Mechanism of Action Studies
a) Membrane Permeability Assay (NPN Uptake Assay)
This assay determines if a compound disrupts the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
-
Materials:
-
Gram-negative bacteria (e.g., E. coli).
-
HEPES buffer (5 mM, pH 7.2).
-
N-phenyl-1-naphthylamine (NPN) solution.
-
Test compound.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with HEPES buffer.[9]
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.[9]
-
In a 96-well black plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of the test compound (e.g., 0.5x, 1x, 2x MIC).
-
Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm). An increase in fluorescence indicates NPN uptake due to membrane permeabilization.[9]
-
Visualizations
Synthesis and Derivatization Workflow
Caption: Synthetic pathway for this compound and its derivatization.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action
Caption: Putative mechanisms of action for thiazole-based antimicrobial agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. sjpas.com [sjpas.com]
- 9. benchchem.com [benchchem.com]
Synthesis of Novel Anticancer Agents from Ethyl 4-aminothiazole-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from Ethyl 4-aminothiazole-5-carboxylate. It includes a summary of their biological activities, methodologies for key experiments, and visualizations of relevant signaling pathways.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a wide range of biologically active compounds.[1] Its derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the induction of apoptosis and the inhibition of key enzymes involved in tumor metabolism. This document outlines the synthesis of several classes of derivatives and summarizes their cytotoxic effects on various cancer cell lines.
Synthesis of this compound Derivatives
The chemical structure of this compound allows for modifications at the 2-amino group and the 5-ester group, providing a platform for creating a diverse library of compounds.
General Synthetic Scheme
The overall synthetic strategy involves the modification of the core this compound molecule. Key reaction types include acylation of the 2-amino group, conversion of the 5-ester to a carboxamide, and formation of Schiff bases.
Caption: General synthetic routes from this compound.
Experimental Protocols
Synthesis of Ethyl 2-acylamino-4-methylthiazole-5-carboxylate Derivatives
This protocol describes the acylation of the 2-amino group of a thiazole derivative.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Substituted carbonyl chlorides
-
Dry solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in a dry solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the substituted carbonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired acylated derivative.[2]
Synthesis of 2-Amino-N-aryl-4-methylthiazole-5-carboxamide Derivatives
This protocol outlines the conversion of the ethyl ester at the 5-position to a carboxamide.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Substituted aniline
-
Sodium hydride (NaH) or other suitable base
-
Dry solvent (e.g., Toluene, DMF)
-
Heating mantle or oil bath
-
Magnetic stirrer and stirring bar
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the desired aniline (1.2 equivalents) in dry toluene, add sodium hydride (1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with methanol followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the target carboxamide.
Synthesis of Schiff Base Derivatives of this compound
This protocol details the formation of Schiff bases from the 2-amino group.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stirring bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base derivative.
Anticancer Activity
The synthesized derivatives of this compound have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity is typically assessed using the MTT assay, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Cytotoxicity Data
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolylcarboxamide | 4-chlorophenyl derivative | MDA-MB-231 | 3.52 | [3] |
| 4-bromophenyl derivative | MDA-MB-231 | 4.89 | [3] | |
| 3-nitrophenyl derivative | MDA-MB-231 | 1.21 | [3] | |
| Pyrano[2,3-d]thiazole | DIPTH | HepG-2 | Strong | [4] |
| DIPTH | MCF-7 | Strong | [4] | |
| Imidazo[2,1-b]thiazole | Compound 39 | MCF-7 | - | [5] |
| Compound 43 | MCF-7 | - | [5] | |
| Thiazole-Imine Hybrids | Compound 4i | SaOS-2 | 0.190 (µg/mL) | [6] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | Compound 21 | K563 | 16.3 | [1] |
| Compound 21 | MCF-7 | 20.2 | [1] | |
| Compound 21 | HT-29 | 21.6 | [1] |
Signaling Pathways
The anticancer effects of these novel thiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation. Two prominent pathways are the induction of apoptosis and the inhibition of metabolic enzymes like human Lactate Dehydrogenase A (hLDHA).
Apoptosis Induction Pathway
Many thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Inhibition of Human Lactate Dehydrogenase A (hLDHA)
Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). hLDHA is a key enzyme in this process, converting pyruvate to lactate. Inhibition of hLDHA can disrupt the energy supply of cancer cells and lead to cell death.
Caption: Inhibition of hLDHA by thiazole derivatives disrupts cancer cell metabolism.
Conclusion
This compound is a valuable starting material for the development of novel anticancer agents. The synthetic protocols provided herein offer a basis for the generation of diverse chemical libraries. The encouraging in vitro cytotoxicity data and the understanding of the underlying mechanisms of action, such as apoptosis induction and hLDHA inhibition, pave the way for further preclinical and clinical investigations of these promising compounds.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 4-aminothiazole-5-carboxylate as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors, including the blockbuster drug Dasatinib. Ethyl 4-aminothiazole-5-carboxylate, a readily available building block, offers a strategic starting point for the synthesis of a diverse range of kinase inhibitors. Its ester and amino functionalities provide convenient handles for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.
These application notes provide an overview of the utility of this compound in kinase inhibitor design and development, along with detailed protocols for the synthesis and evaluation of derivative compounds.
Kinase Inhibitor Discovery Workflow
The journey from a building block to a clinical candidate is a multi-step process. The following workflow illustrates the key stages in the discovery and development of kinase inhibitors using this compound.
Key Synthetic Transformations and Protocols
The functional groups of this compound allow for a variety of chemical modifications. The most common transformations are N-acylation of the 2-amino group and amide coupling following hydrolysis of the ethyl ester.
Protocol 1: N-Acylation of this compound
This protocol describes the general procedure for the acylation of the 2-amino group, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride (1.1 eq)
-
Anhydrous pyridine or triethylamine (2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or triethylamine (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride or carboxylic acid anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Hydrolysis of the Ethyl Ester
This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling reactions.
Materials:
-
Ethyl 2-acylamino-4-aminothiazole-5-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.
Protocol 3: Amide Coupling with Substituted Anilines
This protocol outlines the formation of the amide bond between the thiazole carboxylic acid and a substituted aniline, a common feature in many kinase inhibitors.
Materials:
-
2-Acylamino-4-aminothiazole-5-carboxylic acid (from Protocol 2)
-
Substituted aniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (3.0 eq)
-
Anhydrous dimethylformamide (DMF) or DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), substituted aniline (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA or triethylamine (3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
Biological Evaluation Protocols
The evaluation of newly synthesized compounds is crucial to determine their potency and selectivity as kinase inhibitors.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase in a biochemical assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)
-
Test compound (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA solution)
-
96- or 384-well assay plates
-
Detection reagents (specific to the assay format, e.g., phosphospecific antibodies for ELISA, scintillation fluid for radiometric assays)
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the kinase activity based on the chosen detection method (e.g., measure radioactivity, fluorescence, or luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 5: Cell-Based Proliferation Assay
This protocol assesses the ability of a compound to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line known to be driven by the target kinase
-
Complete cell culture medium
-
Test compound (serially diluted)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the inhibitory activities of various kinase inhibitors derived from the 2-aminothiazole scaffold, highlighting the versatility of this building block.
Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Abl | <1 | [1][2] |
| Dasatinib | Src | <1 | [1][2] |
| Dasatinib | Lck | 1.1 | [2] |
| Dasatinib | EphA2 | 1.6 | [2] |
| 12m | Lck | 0.6 | [2] |
| 12m | Src | 0.8 | [2] |
| Compound 21 | K563 cells | 16,300 | [3] |
| Compound 28 | HT29 cells | 630 | [3] |
| Compound 20 | H1299 cells | 4,890 | [3] |
| Compound 20 | SHG-44 cells | 4,030 | [3] |
| Compound 23 | PC12 cells | 309,000 | [3] |
| Compound 24 | PC12 cells | 298,000 | [3] |
Table 2: Antiproliferative Activity of 2-Aminothiazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dasatinib | K563 | Leukemia | <1 | [4] |
| Dasatinib | MCF-7 | Breast Cancer | <1 | [4] |
| Dasatinib | HT-29 | Colon Cancer | <1 | [4] |
| 6d | K563 | Leukemia | comparable to Dasatinib | [4] |
| 6d | MCF-7 | Breast Cancer | 20.2 | [4] |
| 6d | HT-29 | Colon Cancer | 21.6 | [4] |
| Compound 28 | A549 | Lung Cancer | 8.64 | [3] |
| Compound 28 | HeLa | Cervical Cancer | 6.05 | [3] |
| Compound 28 | HT29 | Colon Cancer | 0.63 | [3] |
Signaling Pathway Diagrams
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting the cellular effects of the inhibitors.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 4-aminothiazole-5-carboxylate in anti-inflammatory research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminothiazole-5-carboxylate is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct anti-inflammatory activity of this specific molecule is not extensively documented in publicly available research, its structural motif is a key component in a multitude of synthesized derivatives exhibiting significant anti-inflammatory properties. These derivatives have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. This document provides an overview of the application of this chemical scaffold in anti-inflammatory research, including detailed protocols for evaluating the anti-inflammatory potential of its derivatives and a summary of reported activities. The thiazole ring, in particular, is a well-established pharmacophore in the design of anti-inflammatory agents.
Mechanism of Action and Signaling Pathways
Derivatives of this compound have been investigated for their ability to interfere with multiple targets in the inflammatory cascade. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory gene expression, is a common target. Inhibition of NF-κB activation can lead to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).
Recent research has also implicated NADPH oxidase 4 (NOX4) in inflammatory processes, with its inhibition leading to reduced inflammation. Some derivatives of this compound have been explored as NOX4 inhibitors, which can subsequently modulate NF-κB and MAP kinase signaling pathways.
Caption: Putative mechanism of action for thiazole derivatives in the NF-κB signaling pathway.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
As direct quantitative data for the anti-inflammatory activity of this compound is limited, the following table summarizes the reported activities of various derivatives, illustrating the potential of this chemical scaffold.
| Derivative Class | Assay | Target/Mediator | Activity | Reference |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | In vitro antitumor | HS 578T breast cancer cell line | IC50 = 0.8 µM | |
| N-Aryl-4-aryl-1,3-thiazole-2-amine derivatives | In vitro | 5-Lipoxygenase (LOX) | Potent inhibition | |
| Benzo[d]thiazole analogs | In vivo (ear edema) | Inflammation | Inhibition rate up to 90.7% | |
| Thiazole carboxamide derivatives | In vitro | COX-1/COX-2 | IC50 values in the micromolar range |
Experimental Protocols
The following are detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-inflammatory properties of compounds derived from this compound.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rats.
Materials:
-
Wistar rats (150-200 g)
-
Test compound
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups: vehicle control, standard drug, and test compound groups (at least 3 doses).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally.
-
Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of derivatives with promising anti-inflammatory activities. The protocols and information provided herein offer a framework for researchers to systematically evaluate the potential of novel compounds based on this scaffold. Further investigation into the specific mechanisms of action and structure-activity relationships of these derivatives will be crucial for the development of new and effective anti-inflammatory therapeutics.
Derivatization of the Amino Group on Ethyl 4-aminothiazole-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the primary amino group of Ethyl 4-aminothiazole-5-carboxylate. This versatile building block is a key intermediate in the synthesis of various biologically active compounds. The derivatization of its amino group through methods such as acylation, sulfonylation, and Schiff base formation allows for the exploration of new chemical space and the development of novel therapeutic agents.
Application Notes
The derivatization of the amino group of this compound and its analogs has been a fruitful strategy in medicinal chemistry. The resulting N-substituted derivatives have exhibited a wide range of pharmacological activities, making them promising candidates for drug discovery and development.
Antimicrobial and Antifungal Activity: N-acylated and Schiff base derivatives of the aminothiazole core have demonstrated significant potential as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain amide derivatives have displayed notable inhibitory effects against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[1][2] The introduction of different acyl groups allows for the fine-tuning of the antimicrobial spectrum and potency. Some derivatives have also exhibited moderate to weak antifungal activity against pathogens like Candida albicans.[1]
Anticancer Activity: The 2-aminothiazole scaffold is a recognized pharmacophore in the design of anticancer agents.[3][4] Derivatization of the amino group has led to the discovery of compounds with potent antiproliferative activity against various human cancer cell lines. For example, specific N-substituted derivatives have shown significant growth inhibition of leukemia, lung, liver, and intestinal cancer cell lines.[3][5][6] The mechanism of action for some of these compounds involves the inhibition of protein kinases, which are crucial for cancer cell signaling and survival.[3] The anticancer drug Dasatinib, a potent tyrosine kinase inhibitor, features a modified 2-aminothiazole core, highlighting the therapeutic importance of this structural motif.[1][7]
Other Therapeutic Potential: Beyond antimicrobial and anticancer applications, derivatives of aminothiazoles are being explored for a variety of other therapeutic uses. These include roles as anti-inflammatory, antiviral, antioxidant, and antihypertensive agents.[4] The ability to readily modify the amino group provides a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of compounds for specific biological targets.[8]
Experimental Protocols
The following are detailed protocols for the most common derivatization reactions of the amino group on this compound and its close analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes the formation of an amide bond by reacting the primary amino group with an acyl chloride in the presence of a base.
Workflow for N-Acylation
Caption: General workflow for the N-acylation reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl derivative.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
This protocol details the synthesis of sulfonamides by reacting the amino group with a sulfonyl chloride.
Workflow for N-Sulfonylation
Caption: General workflow for the N-sulfonylation reaction.
Materials:
-
This compound
-
Arylsulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine (acts as both solvent and base)
-
Ethanol for recrystallization
-
Ice
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine.
-
To this solution, add the arylsulfonyl chloride (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Stir until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the pure N-sulfonylated derivative.[9][10]
Protocol 3: Schiff Base Formation with Aldehydes
This protocol describes the condensation reaction between the primary amino group and an aldehyde to form an imine (Schiff base).
Workflow for Schiff Base Formation
Caption: General workflow for Schiff base formation.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1 equivalent) in absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid Schiff base by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.[11]
Data Presentation
The following tables summarize quantitative data for various derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a close structural analog of the title compound. The data is compiled from the literature and serves as a reference for expected outcomes.[9][10]
Table 1: N-Acyl and N-Sulfonyl Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Compound ID | R Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 3a | -SO₂-Ph | 85 | 188-190 | 1.38 (t, 3H), 2.55 (s, 3H), 4.27 (q, 2H), 7.43-7.83 (m, 5H), ~12.50 (br s, 1H) |
| 3b | -SO₂-C₆H₄-Cl (p) | 82 | 198-200 | 1.36 (t, 3H), 2.52 (s, 3H), 4.17 (q, 2H), 7.22-7.80 (m, 4H), ~12.60 (br s, 1H) |
| 3c | -SO₂-C₆H₄-NO₂ (p) | 78 | 192-194 | 1.30 (t, 3H), 2.50 (s, 3H), 4.25 (q, 2H), 7.60-8.20 (m, 4H), ~12.80 (br s, 1H) |
| 3d | -SO₂-C₆H₃-Me₂ (2,4) | 88 | 174-175 | 1.35 (t, 3H), 2.20 (s, 3H), 2.45 (s, 3H), 2.55 (s, 3H), 4.22 (q, 2H), 7.70-8.10 (m, 3H) |
| 3e | -CO-CH₃ | 92 | 136-137 | 1.38 (t, 3H), 2.08 (s, 3H), 2.58 (s, 3H), 4.25 (q, 2H), 12.90 (br s, 1H) |
Note: Data extracted from a study on Ethyl 2-amino-4-methylthiazole-5-carboxylate. The spectral data corresponds to the key signals.[9][10]
Table 2: Schiff Base Derivatives of 2-aminothiazole Analogs
| Starting Amine | Aldehyde | Yield (%) | m.p. (°C) | Key IR Data (cm⁻¹) |
| 4-Aminobenzoic acid derived aminothiazole | 4-Hydroxybenzaldehyde | - | - | 1631-1639 (C=N) |
| 4-Aminobenzoic acid derived aminothiazole | 4-Chlorobenzaldehyde | - | - | 1631-1639 (C=N) |
| 4-Aminobenzoic acid derived aminothiazole | 4-Bromobenzaldehyde | - | - | 1631-1639 (C=N) |
Note: This data is qualitative, indicating the characteristic imine stretch in the IR spectrum for Schiff bases derived from a related aminothiazole structure.[11] More specific quantitative data would require dedicated synthesis and characterization of the target compounds.
References
- 1. daneshyari.com [daneshyari.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sjpas.com [sjpas.com]
Ester hydrolysis of Ethyl 4-aminothiazole-5-carboxylate to the carboxylic acid
Application Note: Ester Hydrolysis of Ethyl 4-aminothiazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminothiazole-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. The synthesis of this core structure often proceeds through its ethyl ester precursor, this compound. The hydrolysis of this ester to the corresponding carboxylic acid is a fundamental and critical step.
This document provides detailed protocols for the efficient saponification (base-catalyzed hydrolysis) of this compound, a method preferred for its high conversion and irreversible nature, which typically leads to excellent yields.[1][2]
Reaction Principle
The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[3]
-
Acid-Catalyzed Hydrolysis: This is a reversible process, requiring a large excess of water to drive the equilibrium toward the carboxylic acid product.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for preparative synthesis. The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The process is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by a strong base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[2][3] Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the desired carboxylic acid.[2][6]
Reaction Scheme:

Figure 1: Base-catalyzed hydrolysis (saponification) of this compound to 4-aminothiazole-5-carboxylic acid.
Experimental Protocols
This section details two common and effective protocols for the hydrolysis of this compound using different hydroxide bases.
Protocol 1: Using Lithium Hydroxide (LiOH)
Lithium hydroxide is a commonly used reagent for ester hydrolysis, often favored for its clean reaction profiles and high yields.[7]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and deionized water (e.g., a 2:1 or 3:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (2.0 - 3.0 eq) to the stirred solution.
-
Reaction Monitoring: Stir the mixture at room temperature (20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting ester. The reaction is typically complete within 2-6 hours.[7]
-
Work-up - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to adjust the pH to approximately 3-4. The carboxylic acid product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid product under high vacuum to a constant weight. The purity can be checked by NMR and LC-MS. If needed, further purification can be achieved by recrystallization.[8]
Protocol 2: Using Sodium Hydroxide (NaOH)
Sodium hydroxide is a cost-effective and highly effective base for saponification.[6]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized Water
-
1 M or 2 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask. Add an aqueous solution of NaOH (2.0 - 4.0 eq). The final solvent mixture is typically monophasic.[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 40-60°C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours at elevated temperatures).[6]
-
Work-up - Solvent Removal: After completion, cool the mixture to room temperature and remove the organic solvent (EtOH/MeOH) under reduced pressure.
-
Acidification: Dilute the residue with water and cool in an ice bath. Carefully acidify with aqueous HCl to a pH of ~3-4, which will cause the product to precipitate.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the final product, 4-aminothiazole-5-carboxylic acid.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the saponification of ethyl aminothiazole carboxylates based on established procedures for similar esters.
| Parameter | Protocol 1 (LiOH) | Protocol 2 (NaOH) | Notes |
| Base (equivalents) | LiOH·H₂O (2.0 - 3.0) | NaOH (2.0 - 4.0) | An excess of base is used to ensure the reaction goes to completion.[2][6] |
| Solvent System | THF / Water | EtOH / Water or MeOH / Water | Co-solvents are used to dissolve both the ester and the inorganic base.[4][7] |
| Temperature (°C) | 20 - 25 (Room Temp) | 25 - 60 | Gentle heating can reduce reaction times, especially for NaOH protocols. |
| Typical Time (h) | 2 - 6 | 1 - 4 | Reaction time depends on temperature and substrate concentration. |
| Work-up Acid | 1 M HCl | 1 M or 2 M HCl | Acidification protonates the carboxylate salt, causing the acid to precipitate. |
| Typical Yield (%) | > 90% | > 90% | Saponification is generally a high-yielding reaction. |
Visualized Experimental Workflow
The logical flow of the hydrolysis process, from starting materials to the final product, is illustrated below.
Workflow for the hydrolysis of the target ester.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 4-Aminothiazole-5-carboxylic acid (EVT-1455907) | 1353101-89-9 [evitachem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-aminothiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of ethyl 4-aminothiazole-5-carboxylate derivatives. The thiazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl moieties at the 4-position via Suzuki coupling is of significant interest for the synthesis of novel compounds in drug discovery and development.
The protocols outlined below are based on established methodologies for the Suzuki coupling of related heterocyclic systems and provide a robust starting point for optimization with specific substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids make it an indispensable tool in modern organic synthesis.
This application note focuses on the Suzuki coupling of ethyl 2-amino-4-halothiazole-5-carboxylate, a key intermediate for the synthesis of a variety of biologically active molecules. The products of these reactions, ethyl 2-amino-4-arylthiazole-5-carboxylates, are valuable building blocks for the development of therapeutic agents.
General Reaction Scheme
The general scheme for the Suzuki coupling of an ethyl 2-amino-4-halothiazole-5-carboxylate with an arylboronic acid is depicted below:
Application Notes and Protocols for High-Throughput Screening of Ethyl 4-aminothiazole-5-carboxylate Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ethyl 4-aminothiazole-5-carboxylate libraries in high-throughput screening (HTS) campaigns. This document details experimental protocols for biochemical and cell-based assays, offers guidance on data analysis, and outlines key signaling pathways often targeted by this class of compounds.
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] HTS of libraries based on this scaffold is an effective strategy for the discovery of novel therapeutic agents.[3]
Data Presentation: Quantitative Screening Data
Effective HTS campaigns generate large datasets. Summarizing this quantitative data in a structured format is crucial for hit identification and further analysis. The following tables provide examples of how to present screening data for this compound libraries.
Table 1: Primary High-Throughput Screen for Anticancer Activity (MTT Assay)
| Compound ID | Concentration (µM) | Percent Inhibition (%) | Hit (Yes/No) |
| ETC-001 | 10 | 88 | Yes |
| ETC-002 | 10 | 15 | No |
| ETC-003 | 10 | 93 | Yes |
| ... | ... | ... | ... |
| Control | N/A | 0 | N/A |
Table 2: Dose-Response Data for Hits from a Secondary Screen (VEGFR-2 Kinase Assay)
| Compound ID | Target | IC50 (µM) |
| ETC-001 | VEGFR-2 | 4.8 |
| ETC-003 | VEGFR-2 | 2.1 |
| Sorafenib (Control) | VEGFR-2 | 0.059 |
Table 3: HTS Assay Quality Control Parameters
| Assay Type | Z'-Factor | Hit Rate (%) |
| Primary MTT Screen | 0.87 | 1.1 |
| Secondary VEGFR-2 Screen | 0.77 | 29 |
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Caption: High-throughput screening workflow for identifying anticancer agents.
Caption: VEGFR-2 signaling pathway and point of inhibition by thiazole derivatives.
Experimental Protocols
Cell-Based High-Throughput Screening: MTT Assay for Cytotoxicity
This protocol is designed for a 384-well plate format to assess the cytotoxic effects of the this compound library on cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound library (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[7]
-
384-well clear-bottom plates
-
Multichannel pipette or automated liquid handler
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a working dilution of the compound library in cell culture medium. For a final concentration of 10 µM, dilute the 10 mM stock 1:1000.
-
Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compounds to the respective wells.
-
Include wells with vehicle control (DMSO at the same final concentration as the compounds) and positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
After incubation, add 50 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100 % Inhibition = 100 - % Viability
Hits are typically defined as compounds that cause a certain threshold of inhibition (e.g., >50%).
Biochemical High-Throughput Screening: VEGFR-2 Kinase Assay
This protocol describes a luminescence-based kinase assay to identify inhibitors of VEGFR-2 from the this compound library in a 384-well format.
Materials:
-
Recombinant human VEGFR-2 kinase[8]
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[8]
-
ATP
-
Kinase assay buffer[8]
-
This compound library hits from the primary screen
-
Kinase-Glo™ Max Assay Kit (Promega)
-
384-well white, opaque-walled plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 2x kinase/substrate mixture in kinase assay buffer.
-
Prepare a 2x ATP/compound mixture. Serially dilute the hit compounds to the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2x kinase/substrate mix to each well.
-
Add 5 µL of the 2x ATP/compound mix to initiate the reaction.
-
Include positive controls (kinase + ATP, no inhibitor) and negative controls (no kinase).
-
Incubate at 30°C for 60 minutes.[8]
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo™ Max reagent to room temperature.
-
Add 10 µL of Kinase-Glo™ Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence using a microplate reader.
-
Data Analysis: The inhibitory activity is determined by the reduction in luminescence (indicating less ATP consumption). Calculate the percentage of inhibition: % Inhibition = 100 - [ (Luminescence_sample - Luminescence_no_kinase) / (Luminescence_no_inhibitor - Luminescence_no_kinase) ] * 100
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. real-research.com [real-research.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-aminothiazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-aminothiazole-5-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are variations of the Hantzsch thiazole synthesis and the Gewald reaction. The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide.[1][2][3] The Gewald reaction offers a pathway to substituted 2-aminothiophenes, which can be analogous to thiazole synthesis and is relevant for understanding potential side reactions.[4][5]
Q2: Why am I experiencing low yields in my synthesis?
A2: Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions (temperature, solvent, reaction time), purity of starting materials, incorrect stoichiometry, and the formation of side products.[2][6] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.
Q3: How can I improve the yield of my reaction?
A3: Yield improvement can often be achieved by optimizing reaction parameters. The use of catalysts, such as silica-supported tungstosilisic acid or β-cyclodextrin, and alternative energy sources like microwave irradiation have been shown to significantly enhance yields and reduce reaction times.[7] One-pot synthesis procedures have also been developed to improve overall efficiency and yield.
Q4: What are some common side reactions to be aware of?
A4: Side reactions can occur, particularly under acidic conditions, which may lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[6][8] Dimerization of intermediates can also compete with the desired cyclization, leading to a lower yield.[4]
Q5: Are there more environmentally friendly methods for this synthesis?
A5: Yes, several "greener" approaches have been developed. These include the use of water as a solvent, reusable catalysts, solvent-free grinding methods, and microwave-assisted synthesis, which often requires less energy and time.[3][7]
Troubleshooting Guide
Low or No Product Yield
| Possible Cause | Suggested Solutions |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates. Some reactions require heating to overcome the activation energy.[4][6] |
| Inappropriate Solvent | The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used. A solvent screening should be performed to find the best option for your reaction.[2][4] |
| Ineffective or No Catalyst | The introduction of an acidic or basic catalyst, or a phase-transfer catalyst, can be beneficial.[7] |
| Poor Quality of Starting Materials | Ensure all starting materials are pure and dry. Impurities can lead to unwanted side reactions.[1][2] |
| Incorrect Stoichiometry | Precisely measure all reagents according to the chosen protocol. Verify the molar ratios of your reactants.[1][7] |
| Inefficient Initial Condensation (Gewald Reaction) | Confirm the initial Knoevenagel condensation is working by running a small-scale reaction of the carbonyl compound and the active methylene nitrile with the base. Monitor by TLC or LC-MS.[4] |
Formation of Impurities or Side Products
| Possible Cause | Suggested Solutions |
| Reaction Temperature Too High or Reaction Time Too Long | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating which can lead to degradation or side product formation.[7] |
| Incorrect pH of the Reaction Mixture | Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[7][8] |
| Dimerization of Intermediates | Adjusting the temperature or the rate of addition of reagents may help minimize the formation of dimers.[4] |
Difficult Product Isolation/Purification
| Possible Cause | Suggested Solutions |
| Product is Highly Soluble in the Reaction Solvent | If the product does not precipitate upon cooling, try adding a non-polar co-solvent or concentrating the reaction mixture. |
| Complex Mixture of Products | If significant byproducts are present, column chromatography may be necessary for purification. |
| Catalyst is Difficult to Remove | The use of a heterogeneous catalyst, such as a silica-supported catalyst, can simplify removal by filtration.[7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a facile one-pot synthesis method.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add NBS (0.06 mol) slowly.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution (8.0 mL).
-
Stir the resulting yellow floccules at room temperature for 10 minutes and then filter.
-
Wash the collected solid with water and dry to obtain the product.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and its Derivatives
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| Traditional Two-Step Hantzsch | Ethyl acetoacetate, NBS, Thiourea | Dichloromethane, then heating | ~11% | [4] |
| One-Pot Synthesis | Ethyl acetoacetate, NBS, Thiourea | Water/THF, 80°C | 72% | [4] |
| Microwave-Assisted Hantzsch | α-haloketone, Thioamide | Microwave irradiation, Methanol | High | [2] |
| Gewald Synthesis (for 2-aminothiophenes) | Ketone, α-cyanoester, Sulfur, Base | Morpholine, Ethanol, 40-60°C | Varies | [1] |
| Solvent-Free Hantzsch | 2-bromoacetophenones, Thiourea | No catalyst, solvent-free | Good | [3] |
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: General experimental workflow for the Hantzsch synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 4-aminothiazole-5-carboxylate Crude Product
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 4-aminothiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as thiourea and ethyl bromopyruvate or ethyl 2-chloroacetoacetate, as well as by-products from side reactions. Depending on the work-up procedure, acidic or basic residues may also be present.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically an off-white to pale yellow solid.[1] A significant deviation from this appearance may indicate the presence of impurities.
Q3: Is this compound susceptible to degradation during purification?
A3: The ester functional group in the molecule can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 4-aminothiazole-5-carboxylic acid. It is advisable to use moderately basic conditions (e.g., pH 9-10) for short durations at room temperature during aqueous washes.[2]
Q4: Which analytical techniques are suitable for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[3] Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also valuable for structural confirmation and purity assessment.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The purified product is discolored (e.g., yellow, brown, or pink). | Presence of colored impurities from the reaction or degradation products. | - Perform a recrystallization, possibly with the addition of activated carbon to adsorb colored impurities. - Wash the crude product with a suitable solvent to remove colored materials. |
| The yield after purification is significantly low. | - Product loss during transfers. - The chosen recrystallization solvent is too good, even at low temperatures. - The product is partially soluble in the washing solvent. | - Ensure careful handling and transfer of the material. - For recrystallization, use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Minimize the volume of solvent used for washing the filtered solid. |
| The product's melting point is broad or lower than the literature value. | The product is still impure. | - Repeat the purification step. - Employ an alternative purification technique (e.g., if recrystallization was used, try column chromatography). |
| TLC analysis of the purified product shows multiple spots. | Incomplete removal of impurities. | - Optimize the recrystallization solvent system. - Develop a column chromatography method for more efficient separation. |
| The product is an oil or fails to crystallize. | - Presence of impurities that inhibit crystallization. - The compound may have a low melting point due to residual solvent or impurities. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Data Presentation
Table 1: Recrystallization Solvents and Conditions for this compound
| Recrystallization Solvent | Notes | Reference |
| Ethanol | A commonly used solvent for recrystallization.[1] | [1] |
| Ethyl Acetate | Mentioned as a suitable recrystallization solvent. | [4] |
| Methanol | Can be used for recrystallization to obtain crystalline products. | [5] |
| Water | The product is poured into ice-cold water during work-up, suggesting low solubility in cold water.[1] | [1] |
Table 2: Qualitative Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - Simple and cost-effective. - Can yield highly pure crystalline material. | - May result in significant yield loss. - Not effective for impurities with similar solubility profiles. | Removing small amounts of impurities from a large amount of product. |
| Acid-Base Washing | - Effective for removing acidic or basic impurities. - Simple and quick procedure. | - Risk of product hydrolysis if conditions are too harsh. - Not effective for neutral impurities. | Removing unreacted acidic or basic starting materials and by-products. |
| Column Chromatography | - Can separate complex mixtures of compounds. - High resolution and adaptable to different scales. | - More time-consuming and requires more solvent. - Can be more expensive than recrystallization. | Separating impurities with similar polarities to the product. |
| Salt Formation | - Can provide a highly purified, stable solid. | - Requires an additional step to convert the salt back to the free base if needed. | Isolating the product from neutral or less basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Washing
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Check the pH of the aqueous layer to ensure it is basic.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product. A patent suggests adjusting the pH of an aqueous solution to 9-10 with a caustic solution to precipitate the product.[2]
Protocol 3: General Guidance for Column Chromatography
-
Stationary Phase Selection: Standard silica gel is a common choice for normal-phase chromatography. For basic compounds like this aminothiazole, an amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can prevent peak tailing.[6]
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
TLC Analysis: Spot the crude product on a TLC plate and develop it in various solvent systems to find a system that gives good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
Technical Support Center: Synthesis of Ethyl 4-aminothiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 4-aminothiazole-5-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions to help you optimize your reaction outcomes.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in the Hantzsch-type synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. It is advisable to carefully control the temperature as specified in the protocol, often involving an initial period at a lower temperature followed by heating.
-
Poor Quality of Starting Materials: The purity of your reactants, particularly the α-haloester and thiourea, is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity starting materials.
-
Incorrect Stoichiometry: The molar ratios of the reactants must be precise. An excess or deficit of one reactant can lead to the formation of side products or leave starting materials unreacted.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but in some cases, a mixture of solvents might be necessary to ensure all reactants are sufficiently soluble.
-
Ineffective pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of side products. Some protocols may require slightly acidic or basic conditions to proceed optimally.
Issue 2: Formation of Significant Impurities or Side Products
Question: My final product is contaminated with significant impurities that are difficult to remove. What are these side products and how can I minimize their formation?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Byproducts:
-
Formation of Isomeric Byproducts: Depending on the starting materials and reaction conditions, there is a possibility of forming isomeric thiazole products. For instance, if an unsymmetrical α-halocarbonyl compound is used with a substituted thiourea, different cyclization pathways can lead to regioisomers. Careful control of reaction conditions, such as pH, can help favor the desired isomer.
-
Hydrolysis of the Ester Group: The ethyl ester group in the target molecule can be susceptible to hydrolysis, especially if the reaction is carried out under strongly acidic or basic conditions for an extended period, or during workup. This would result in the corresponding carboxylic acid. To avoid this, maintain a neutral or mildly acidic/basic pH and minimize the reaction time at high temperatures.
-
Formation of Dimerization or Oligomerization Products: Under certain conditions, reactive intermediates can dimerize or oligomerize, leading to higher molecular weight impurities. This can often be controlled by adjusting the concentration of reactants and the rate of addition of reagents.
-
Side Reactions of Thiourea: Thiourea can undergo self-condensation or react with other electrophiles present in the reaction mixture, leading to various sulfur-containing byproducts. Using the correct stoichiometry and controlling the reaction temperature can help minimize these side reactions.
Troubleshooting Strategies:
-
Control of Reagent Addition: Slow, dropwise addition of one reactant to the other, often at a reduced temperature, can help to control the reaction rate and minimize the formation of side products.
-
Temperature Management: Maintaining the recommended temperature profile throughout the reaction is critical. Use an ice bath for initial mixing if the reaction is exothermic, and then carefully control the heating.
-
pH Adjustment: If isomeric impurities are an issue, experimenting with slight adjustments to the reaction pH (e.g., by adding a non-nucleophilic base or acid) may improve the regioselectivity of the cyclization.
-
Inert Atmosphere: If oxidation-sensitive species are involved or suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
Issue 3: Difficult Product Isolation and Purification
Question: I am struggling to isolate and purify my this compound. What are the best practices for obtaining a pure product?
Answer: Effective isolation and purification are essential for obtaining a high-quality product.
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures thereof.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a powerful alternative. A silica gel column is typically used, with a solvent system (eluent) that provides good separation of the desired product from its impurities. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Washing: After filtration, washing the crude product with appropriate solvents can remove residual starting materials and soluble impurities. Water is often used to remove inorganic salts, followed by a non-polar solvent to remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The most common synthetic route is a variation of the Hantzsch thiazole synthesis. The reaction mechanism generally involves the following key steps:
-
Nucleophilic attack of the sulfur atom of thiourea on the α-carbon of an α-halo-β-ketoester (or a related electrophile).
-
An intramolecular cyclization via the attack of one of the nitrogen atoms of the thiourea intermediate onto the carbonyl carbon.
-
Dehydration of the resulting thiazoline intermediate to form the aromatic thiazole ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.
Q3: What are the key safety precautions I should take during this synthesis?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents and solvents.
-
Handling of Reagents: Be aware of the specific hazards of each reagent used. For example, α-haloesters are lachrymators and should be handled with care.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for a Related Synthesis (Ethyl 2-amino-4-methylthiazole-5-carboxylate) [1]
| Entry | Starting Material | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Water/THF | NBS | 80 | 2 | 72 |
| 2 | Ethyl acetoacetate | Dichloromethane | NBS | Reflux | - | 11 (two-step) |
Note: This data is for a closely related compound and is intended to illustrate the impact of reaction conditions on yield.
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Related Compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
This protocol describes a one-pot synthesis of a structurally similar compound and can be adapted for the synthesis of this compound with appropriate starting materials.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (0.06 mol) slowly.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting yellow solid is stirred at room temperature for 10 minutes and then filtered.
-
Wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to obtain the pure product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Potential side reaction pathways in the synthesis of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Ethyl 4-aminothiazole-5-carboxylate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Ethyl 4-aminothiazole-5-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its derivatives?
This compound and its derivatives are often characterized by poor aqueous solubility due to their lipophilic nature and crystalline structure.[1] This limited water solubility can pose significant challenges during formulation development, leading to low bioavailability and hindering preclinical and clinical studies.[2][3] More than 40% of new chemical entities are lipophilic, making poor solubility a common hurdle in drug discovery.[4][5]
Q2: What are the primary factors influencing the solubility of these compounds?
Several factors contribute to the poor solubility of these thiazole derivatives:
-
High Crystal Lattice Energy: The strong intermolecular forces within the crystal structure require significant energy to break, making it difficult for the solvent to interact with and dissolve the individual molecules.[6]
-
Lipophilicity: The presence of non-polar functional groups in the molecular structure leads to a preference for lipophilic environments over aqueous media.
-
Molecular Weight and Size: Larger molecules can be more challenging for solvent molecules to surround and solvate effectively.[7]
-
pH of the Medium: The ionization state of the amino and carboxylate groups can significantly impact solubility. At a pH where the molecule is uncharged, its solubility is typically at its lowest.
Q3: Which common laboratory solvents can be used for initial dissolution attempts?
For initial experiments, researchers can explore a range of organic solvents. However, for biological assays, the use of co-solvents or other solubility-enhancing techniques is often necessary to prepare aqueous-based solutions.
| Solvent Type | Examples | Considerations |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Often used to create stock solutions. However, high concentrations can be toxic to cells in biological assays. |
| Polar Protic | Ethanol, Methanol | Can be used as co-solvents with water, but high percentages may affect experimental outcomes.[8] |
| Non-polar | Dichloromethane, Chloroform | Useful for certain chemical reactions and extractions but generally unsuitable for aqueous-based biological experiments. |
| Co-solvents | Polyethylene glycols (PEGs), Propylene glycol | These are water-miscible solvents that can increase the solubility of poorly soluble drugs.[1] |
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My compound precipitates out of the aqueous buffer during my biological assay.
Possible Causes:
-
The concentration of the compound exceeds its solubility limit in the final assay buffer.
-
The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.
-
The pH of the buffer is not optimal for the compound's solubility.
Solutions:
-
Reduce the Final Concentration: Determine the maximum soluble concentration of your compound in the assay buffer through a solubility study.
-
Optimize Co-solvent Percentage: While minimizing co-solvent concentration is ideal, a slightly higher percentage might be necessary. Ensure you run a vehicle control to account for any effects of the co-solvent on your assay.
-
pH Adjustment: Investigate the effect of pH on your compound's solubility. A buffer with a different pH might improve solubility.[8]
-
Employ Solubility Enhancement Techniques: If simple adjustments are insufficient, consider more advanced formulation strategies as detailed below.
Issue 2: I need to prepare a high-concentration stock solution for in vivo studies, but my compound has limited solubility in pharmaceutically acceptable solvents.
Possible Causes:
-
The intrinsic solubility of the compound is very low.
-
Standard excipients are not effective at the desired concentration.
Solutions:
-
Prodrug Approach: This strategy involves chemically modifying the parent drug to create a more soluble derivative (a prodrug) that converts back to the active drug in the body.[2][9] This is a versatile approach that can significantly improve aqueous solubility.[10]
-
Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[4][11][12] Nanosuspensions are a promising option for drugs that are poorly soluble in both aqueous and organic media.[5]
-
Solid Dispersion: In this method, the drug is dispersed in a hydrophilic carrier at a solid state.[6][13][14] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[15] The drug may exist in an amorphous state within the dispersion, which has higher solubility than the crystalline form.[16]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[19][20]
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for some of the key solubility enhancement techniques.
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method is suitable for thermolabile drugs and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.[13]
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)[6][21]
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)[13]
Procedure:
-
Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the drug and the carrier in a minimal amount of the chosen organic solvent.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve.[14]
Protocol 2: Formulation of a Nanosuspension by the Precipitation Method
This "bottom-up" technique involves dissolving the drug in a solvent and then adding this solution to a non-solvent, causing the drug to precipitate as nanoparticles.[4]
Materials:
-
This compound derivative
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Aqueous non-solvent (e.g., purified water)
-
Stabilizer (e.g., Poloxamer 188, Tween 80, Hydroxypropyl methylcellulose (HPMC))[22]
Procedure:
-
Dissolve the drug in the organic solvent to create the organic phase.
-
Dissolve the stabilizer in the aqueous non-solvent to create the aqueous phase.
-
Inject the organic phase into the aqueous phase under high-speed homogenization or ultrasonication.
-
The rapid diffusion of the solvent into the non-solvent leads to the precipitation of the drug as nanosized particles.
-
Remove the organic solvent by evaporation under reduced pressure.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This method is particularly suitable for poorly water-soluble drugs and can be performed without the use of large volumes of organic solvents.[23]
Materials:
-
This compound derivative
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the drug to the paste while triturating continuously for a specified period (e.g., 45-60 minutes).
-
The mixture is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is pulverized and passed through a sieve to obtain a uniform powder.[20]
Visualizing Solubility Enhancement Strategies
The following diagrams illustrate the workflows and mechanisms of the described solubility enhancement techniques.
Caption: A workflow for addressing poor aqueous solubility.
Caption: Mechanism of solid dispersion for solubility enhancement.
Caption: Formation of a cyclodextrin inclusion complex.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. japsonline.com [japsonline.com]
- 14. jddtonline.info [jddtonline.info]
- 15. crsubscription.com [crsubscription.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inclusion of a Catechol-Derived Hydrazinyl-Thiazole (CHT) in β-Cyclodextrin Nanocavity and Its Effect on Antioxidant Activity: A Calorimetric, Spectroscopic and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Theoretical study on β-cyclodextrin inclusion complexes with propiconazole and protonated propiconazole [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. humapub.com [humapub.com]
- 21. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. oatext.com [oatext.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-aminothiazole-5-carboxylate Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the modification of Ethyl 4-aminothiazole-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the modification of this compound.
Issue 1: Low Yield in N-Acylation Reactions
-
Question: I am experiencing a low yield when attempting to acylate the 4-amino group of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in N-acylation reactions of this compound can stem from several factors. The nucleophilicity of the 4-amino group can be influenced by the electron-withdrawing nature of the thiazole ring and the adjacent carboxylate group. Here are some troubleshooting steps:
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides are generally effective. If you are using a carboxylic acid, a coupling agent is necessary.
-
Base Selection: An appropriate base is crucial to neutralize the acid byproduct (e.g., HCl from acyl chlorides) and to deprotonate the amino group, enhancing its nucleophilicity. Pyridine is a common choice as it can also act as a solvent.[1] Other organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Inorganic bases such as potassium carbonate may also be effective.
-
Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal temperature and reaction time.
-
Moisture: The presence of water can hydrolyze the acylating agent. Ensure that all glassware is dry and use anhydrous solvents.
-
Issue 2: Poor Results in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
-
Question: My Suzuki-Miyaura or Sonogashira coupling reaction with a halogenated derivative of this compound is failing or giving a very low yield. What are the common pitfalls and how can I optimize the reaction?
-
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the thiazole ring, but they are sensitive to various parameters. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical. For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[2] The catalyst can also deactivate, sometimes indicated by the formation of palladium black.[3]
-
Base: The base plays a key role in the catalytic cycle. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is typically used.[5] The base must be anhydrous.
-
Solvent: The solvent system can significantly influence the reaction outcome. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used for Suzuki reactions.[4][6][7] For Sonogashira couplings, solvents like THF or DMF are common.[5]
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. It is crucial to thoroughly degas the solvent and reaction mixture using methods like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2][5]
-
Side Reactions: Protodehalogenation (loss of the halogen) can be a competing reaction. This can sometimes be minimized by using milder bases or lower reaction temperatures.[2] In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can occur, especially in the presence of oxygen.[5]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my modified this compound derivative. The compound is polar and I am observing streaking on my TLC plates.
-
Answer: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging. Here are some strategies to improve purification:
-
Column Chromatography:
-
Mobile Phase Modification: For highly polar and basic compounds, adding a small amount of a base like triethylamine or ammonia to the eluent can help to reduce streaking on silica gel.[8]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).[8]
-
Gradient Elution: A gradual increase in the polarity of the eluent can improve the separation of compounds with similar polarities.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Acid-Base Extraction: If your compound has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Salt Formation: In some cases, forming a salt of the product (e.g., a hydrochloride salt) can facilitate purification by crystallization.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical reactivity order of the functional groups on this compound for modification?
-
A1: The 4-amino group is generally the most nucleophilic site and is readily acylated or can participate in condensation reactions.[1] The thiazole ring can be functionalized through halogenation followed by palladium-catalyzed cross-coupling reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
-
-
Q2: Are there any known stability issues with this compound or its derivatives?
-
A2: 2-aminothiazole derivatives can be susceptible to degradation under certain conditions. For instance, some have been observed to decompose in DMSO over time.[9] It is advisable to store the compound and its derivatives in a cool, dry, and dark place and to use freshly prepared solutions for reactions and biological assays.
-
-
Q3: What are some common impurities I might encounter in the synthesis of this compound derivatives?
-
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., homocoupled products in cross-coupling reactions), and impurities arising from the hydrolysis of the ester group.[10] Careful monitoring of the reaction and appropriate purification techniques are essential to obtain a pure product.
-
Data Presentation
Table 1: Optimization of N-Acylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acylating Agent | Acyl Chloride | Acid Anhydride | Carboxylic Acid |
| Base | Pyridine | None / DMAP (cat.) | EDC/HOBt |
| Solvent | DCM | THF | DMF |
| Temperature | 0 °C to rt | rt to 50 °C | rt |
| Typical Yield | Good to Excellent | Good | Variable |
Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition A | Condition B |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O |
| Temperature | 80 - 100 °C | 100 - 110 °C |
| Expected Yield | Moderate to Good | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using Acyl Chloride
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. If using DCM as the solvent, add pyridine or triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Substituted this compound Derivative
-
To a flame-dried Schlenk flask, add the bromo-substituted this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Preventing dimer formation in Ethyl 4-aminothiazole-5-carboxylate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-aminothiazole-5-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a special focus on preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation is a common side reaction where two molecules of this compound react with each other. This self-condensation typically occurs during reactions intended to modify the 4-amino group, such as amide bond formation. The resulting dimer is an impurity that can complicate purification and reduce the yield of the desired product.
Q2: What is the likely mechanism of dimer formation?
A2: The primary amino group of one this compound molecule can act as a nucleophile and attack an activated form of another molecule. For instance, in the presence of coupling agents used for amide synthesis, the carboxylate group of one molecule can be activated, making it susceptible to nucleophilic attack by the amino group of a second molecule, leading to an amide-linked dimer. Acidic conditions may also promote dimerization, as observed with the parent compound, 2-aminothiazole, which can react with its hydrochloride salt to form a dimeric structure.[1]
Q3: What are the common reaction conditions that promote dimer formation?
A3: Several factors can contribute to an increased likelihood of dimer formation:
-
High concentration of this compound: A higher concentration increases the probability of self-reaction.
-
Slow addition of the coupling partner: If the other reactant is added slowly, there is a higher chance for the aminothiazole to react with itself.
-
Excessive amounts of coupling agents: Over-activation of the carboxylate can lead to uncontrolled side reactions, including dimerization.
-
Elevated temperatures: Higher temperatures can sometimes accelerate the rate of the dimerization side reaction.
-
Presence of certain solvents: Some solvents, like DMSO, have been observed to facilitate the degradation and dimerization of 2-aminothiazole derivatives over time.[2]
Q4: How can I detect the formation of the dimer?
A4: The presence of the dimer can typically be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for separating and quantifying the dimer from the reaction mixture.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of the dimer by identifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the dimer if it is isolated.
Troubleshooting Guide: Dimer Formation in Amide Coupling Reactions
This guide provides a step-by-step approach to troubleshoot and minimize dimer formation during amide coupling reactions involving this compound.
Problem: Significant amount of dimer observed by TLC/HPLC/LC-MS.
Logical Workflow for Troubleshooting Dimer Formation
References
- 1. jocpr.com [jocpr.com]
- 2. CN115724792A - A kind of edoxaban key intermediate and its synthetic method - Google Patents [patents.google.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Ethyl 4-aminothiazole-5-carboxylate Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering challenges during the synthesis of Ethyl 4-aminothiazole-5-carboxylate, a key intermediate in the development of various biologically active molecules.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction is resulting in a low or negligible yield. What are the primary factors to investigate?
Low yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is recommended, starting from reagents and conditions.
-
Purity of Starting Materials: The quality of reagents is critical. Impurities in the starting materials, such as the α-haloketone or thioamide equivalent, can introduce side reactions that consume reactants and complicate purification.
-
Reaction Conditions: Thiazole synthesis, often following the Hantzsch mechanism, is sensitive to reaction conditions.[1][2]
-
Temperature: Suboptimal temperatures can either slow the reaction to a halt (too low) or promote the formation of degradation products and side-reactions (too high). Some modern protocols utilize microwave irradiation to improve yields and reduce reaction times.[3]
-
Solvent: The choice of solvent is crucial. Polar solvents like ethanol or methanol are commonly used as they facilitate the dissolution of reactants and intermediates.[1][4]
-
Base/Catalyst: The type and amount of base or catalyst can significantly influence the reaction rate and pathway. An inappropriate base may not be strong enough to promote the necessary deprotonations or may lead to undesired side reactions.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can result in product degradation. Reaction progress should be monitored using an appropriate technique like Thin-Layer Chromatography (TLC).[5]
Question 2: I am observing significant impurities and side products in my final product. How can these be identified and minimized?
The formation of impurities is often linked to the reaction mechanism and conditions.
-
Common Side Reactions: Depending on the specific synthetic route, side reactions may include dimerization of intermediates or the formation of alternative heterocyclic systems. The Hantzsch synthesis pathway involves several steps, including an SN2 reaction and intramolecular cyclization, each presenting an opportunity for alternative pathways if not properly controlled.[1][6]
-
Minimization Strategies:
-
Control Stoichiometry: Ensure precise molar ratios of reactants as specified in the protocol. An excess of one reactant can lead to specific side products.
-
Temperature Control: Maintain a stable and optimal reaction temperature. Gradual addition of reagents can also help manage exothermic reactions and prevent temperature spikes that lead to impurity formation.
-
Inert Atmosphere: If reactants or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.
-
-
Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate or ethanol/water) is often effective for purifying the final product.[7] For complex impurity profiles, column chromatography may be necessary.
Question 3: The isolation and purification of the final product are proving difficult. What are the recommended procedures?
Effective product isolation is key to achieving high purity and yield.
-
Workup Procedure:
-
Neutralization: After the reaction is complete, the mixture is often cooled, and the pH is adjusted. For instance, adding a base like ammonia water or sodium carbonate solution can precipitate the product or prepare it for extraction.[1][7]
-
Filtration: If the product precipitates from the reaction mixture upon cooling or pH adjustment, it can be collected by filtration. The collected solid should be washed with a suitable solvent (like cold water or ethanol) to remove soluble impurities.[1][7]
-
Extraction: If the product is soluble in the reaction mixture, it may need to be extracted into an immiscible organic solvent after quenching the reaction with water.
-
-
Recrystallization: This is a powerful purification technique. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble and then allowed to cool slowly. The pure product should crystallize out, leaving impurities behind in the solvent. Ethyl acetate is a commonly cited solvent for recrystallizing similar thiazole derivatives.[7]
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
| Low/No Yield | Impure starting materials | Verify purity of reagents via analytical techniques (NMR, GC-MS). |
| Incorrect reaction temperature | Optimize temperature. Consider a range from room temperature to reflux.[8][9] | |
| Inappropriate solvent | Use polar solvents like ethanol, methanol, or THF.[7][8] | |
| Incomplete reaction | Monitor reaction progress with TLC. Extend reaction time if necessary.[5] | |
| Impurity Formation | Suboptimal stoichiometry | Use precise molar equivalents of reactants. |
| Side reactions (e.g., dimerization) | Control temperature carefully and consider slower, dropwise addition of reagents.[9] | |
| Oxidation of reagents/product | Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Difficult Isolation | Product is highly soluble | After pH adjustment, attempt extraction with an appropriate organic solvent. |
| Oily or amorphous product | Attempt to induce crystallization by scratching the flask or seeding with a pure crystal. | |
| Poor recovery after purification | Optimize the recrystallization solvent system to maximize yield. |
Experimental Protocols
While a specific, validated protocol for this compound was not found in the initial search, the following generalized protocol is based on the well-established Hantzsch thiazole synthesis for analogous compounds and serves as a representative starting point.[1][4][10]
Generalized Hantzsch-Type Synthesis
-
Reaction Setup: To a solution of the appropriate α-halocarbonyl starting material (1.0 eq.) in a suitable solvent (e.g., ethanol, 25 mL), add the thioamide equivalent (e.g., thiourea, 1.1 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 3-5 hours.[4][8] Monitor the reaction's progress by TLC.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature, which may induce precipitation. If precipitation occurs, collect the solid by filtration. If no solid forms, adjust the pH of the filtrate to 9-10 with a base (e.g., aqueous ammonia or sodium hydroxide) to induce precipitation.[8]
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum.[1] Further purify the solid by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[7]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
A logical workflow for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for compounds like this compound? The Hantzsch thiazole synthesis is a foundational method for creating thiazole rings. It typically involves the reaction between an α-haloketone (or α-haloester) and a thioamide.[2][6] Variations of this method, including one-pot procedures, are common for improving efficiency and yield.[7]
Q2: How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is a simple and effective method. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progression.[5]
Q3: What are the expected spectroscopic characteristics for a similar compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate? For the related isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, typical spectroscopic data includes:
-
¹H NMR (CDCl₃, 400 MHz): δ 1.19 (t, 3H), 2.36 (s, 3H), 4.13 (q, 2H), 7.69 (s, 2H, -NH₂).[7]
-
¹³C NMR (CDCl₃, 100 MHz): δ 14.32, 17.12, 59.72, 107.34, 159.34, 161.95, 170.21.[7]
-
MS (m/z): 187 (M+H)⁺.[7] While the exact shifts for this compound will differ, this provides a reference for the types of signals to expect.
Q4: Can this reaction be performed using microwave synthesis? Yes, microwave irradiation has been shown to be beneficial for similar syntheses, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[3] This can be a valuable optimization strategy if conventional methods yield poor results.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Ethyl 4-aminothiazole-5-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Ethyl 4-aminothiazole-5-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and manufacturing scale synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the temperature. For the Hantzsch synthesis, heating is often required to overcome the activation energy. |
| Poor quality of starting materials: Impurities in reactants such as ethyl acetoacetate, ethyl bromopyruvate, or thiourea. | Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before use. Use reagents from reliable suppliers. | |
| Suboptimal reaction conditions: Incorrect solvent, pH, or catalyst. | Experiment with different solvent systems. While ethanol is commonly used, a mixture of ethanol and water, or tetrahydrofuran (THF) and water, has been shown to be effective. The pH can also influence the reaction; in some cases, acidic conditions can improve regioselectivity. The use of a catalyst like sodium carbonate can shorten reaction times. | |
| Formation of Impurities and Side Products | Side reactions: The Hantzsch synthesis can sometimes yield isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions. Over-bromination of the starting ketoester can also occur. | Carefully control the reaction pH. Monitor the reaction closely to avoid prolonged reaction times or excessive temperatures which can favor side product formation. The order and rate of reagent addition are critical; for instance, slow addition of the brominating agent can minimize the formation of di-brominated impurities. |
| Degradation of product: The aminothiazole ring can be sensitive to harsh conditions. | Avoid excessively high temperatures and prolonged exposure to strong acids or bases during work-up and purification. | |
| Difficult Product Isolation and Purification | Product solubility: The product may be soluble in the reaction solvent, making precipitation difficult. | After the reaction is complete, consider adding a non-solvent to induce precipitation. Cooling the reaction mixture can also promote crystallization. |
| Oily product: The product may initially separate as an oil instead of a crystalline solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. Solvent trituration with a non-polar solvent can also be effective. | |
| Filtration challenges at scale: Large quantities of fine particles can clog filters, leading to slow filtration rates. | Optimize the crystallization process to obtain larger, more easily filterable crystals. Consider using a filter press or a centrifugal filter for large-scale operations. | |
| Exothermic Reaction Leading to Poor Control | Rapid addition of reagents: The bromination of the active methylene compound and the subsequent cyclization with thiourea can be exothermic. | On a large scale, add reagents portion-wise or via a dropping funnel at a controlled rate. Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated. Monitor the internal temperature of the reactor closely throughout the addition. |
| Poor Reproducibility Between Batches | Inconsistent reaction conditions: Variations in temperature, reaction time, or stirring speed. | Strictly control all reaction parameters using automated process control systems where possible. Ensure consistent quality of raw materials for each batch. |
| Atmospheric moisture: Some reactants or intermediates may be sensitive to moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use dry solvents and glassware. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is a widely used and scalable method. This reaction typically involves the condensation of an α-haloketone (or an equivalent) with a thioamide. For this compound, this often involves the reaction of an α-halo derivative of ethyl acetoacetate with thiourea. One-pot variations of this synthesis have been developed to improve efficiency and yield, making them suitable for industrial production.
Q2: What are the key advantages of a one-pot synthesis compared to a traditional two-step process for this molecule?
A2: A one-pot synthesis offers several advantages, particularly for large-scale production. It simplifies the overall process by reducing the number of steps, which in turn minimizes handling losses and saves time and resources.[1] Traditional two-step methods often involve tedious work-ups and can result in lower overall yields (e.g., as low as 11%).[1] In contrast, one-pot procedures have been reported to achieve significantly higher yields (e.g., 72%).[1]
Q3: What are some "greener" or more environmentally friendly approaches to this synthesis?
A3: Greener approaches focus on reducing the use of hazardous materials and improving energy efficiency. This includes using water or mixtures of water and organic solvents instead of chlorinated solvents like dichloromethane.[1] The use of reusable solid acid catalysts is another green alternative. Furthermore, optimizing the reaction to be a one-pot process reduces waste from intermediate work-up and purification steps.
Q4: How can I control the particle size and morphology of the final product during crystallization?
A4: Controlling the crystallization process is crucial for obtaining a product with consistent physical properties. Key parameters to control include the rate of cooling, the choice of solvent, the level of supersaturation, and the agitation speed. Seeding the solution with a small amount of the pure product can help to control the crystal size and form. For large-scale production, a well-designed crystallization process is essential to ensure batch-to-batch consistency.
Q5: What are the critical safety considerations when scaling up this synthesis?
A5: The primary safety concerns are the handling of corrosive and lachrymatory α-halo-carbonyl compounds and the management of exothermic reactions. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). The bromination and cyclization steps can be exothermic, so careful control of reagent addition and efficient cooling of the reactor are essential to prevent thermal runaways.
Data Presentation
Table 1: Comparison of a One-Pot vs. a Traditional Two-Step Synthesis of a Structurally Related Aminothiazole
| Parameter | Traditional Two-Step Synthesis | One-Pot Synthesis |
| Starting Materials | Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea | Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea |
| Solvent | Dichloromethane | Water and Tetrahydrofuran (THF) |
| Overall Yield | < 11%[1] | 72%[1] |
| Work-up | Tedious, involves isolation of intermediate[1] | Simpler, direct isolation of the final product[1] |
Table 2: Example of an Industrial Scale Batch Production of a Structurally Related Aminothiazole
| Parameter | Value |
| Reactants | Ethyl 2-chloroacetoacetate (33g), Thiourea (30.4g), Sodium Carbonate (1.5g) |
| Solvent | Ethanol containing 25% ethyl acetate (200ml) |
| Reaction Temperature | 45°C for addition, then 65°C |
| Reaction Time | 5 hours at 65°C |
| Purification | Filtration, precipitation from water by pH adjustment, vacuum drying |
| Final Product Yield | 98.39%[2] |
| Melting Point | 172-173°C[2] |
Experimental Protocols
Lab-Scale One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a reported efficient one-pot synthesis.[1]
Materials:
-
Ethyl acetoacetate (6.50 g, 0.05 mol)
-
N-bromosuccinimide (NBS) (10.5 g, 0.06 mol)
-
Thiourea (3.80 g, 0.05 mol)
-
Water (50.0 mL)
-
Tetrahydrofuran (THF) (20.0 mL)
-
Ammonia solution
Procedure:
-
In a reaction flask, prepare a mixture of ethyl acetoacetate in water and THF.
-
Cool the mixture to below 0°C in an ice-salt bath.
-
Slowly add NBS to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble substances.
-
To the filtrate, add ammonia solution to precipitate the product.
-
Stir the resulting yellow floccules at room temperature for 10 minutes.
-
Filter the solid product, wash with water, and recrystallize from ethyl acetate.
-
Dry the purified product under vacuum.
Industrial Scale Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is based on a patented industrial process and is for a closely related compound, which can be adapted for the target molecule.[2]
Materials and Equipment:
-
Jacketed reactor with temperature control and overhead stirring
-
Dropping funnel
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
Ethyl 2-chloroacetoacetate (33g)
-
Thiourea (30.4g)
-
Sodium carbonate (1.5g)
-
Ethanol
-
Ethyl acetate
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
Charge the reactor with 200ml of ethanol containing 25% ethyl acetate.
-
Add 30.4g of thiourea and 1.5g of sodium carbonate to the solvent.
-
Heat the mixture to 45°C with stirring.
-
Slowly add 33g of ethyl 2-chloroacetoacetate via a dropping funnel over 20-30 minutes, maintaining the temperature at 45°C.
-
After the addition is complete, heat the reaction mixture to 65°C and maintain for 5 hours.
-
After the reaction is complete, distill off a portion of the solvent under normal pressure.
-
Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea.
-
Transfer the filtrate to a separate vessel containing 500ml of water.
-
Adjust the pH of the aqueous mixture to 9-10 with 30% sodium hydroxide solution while stirring.
-
Stir the resulting suspension for 30 minutes.
-
Isolate the solid product by filtration.
-
Dry the product in a vacuum oven for 2 hours.
Visualizations
Synthesis Pathway of this compound
Caption: Hantzsch synthesis of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Derivatization of Ethyl 4-aminothiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common pitfalls encountered during the derivatization of Ethyl 4-aminothiazole-5-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimentation and optimization of synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions involve modifications at the 4-amino group and cyclocondensation reactions utilizing both the amino group and the ester. These include:
-
N-Acylation/N-Sulfonylation: Formation of amides and sulfonamides by reacting the 4-amino group with acyl halides, anhydrides, or sulfonyl chlorides.
-
Diazotization (e.g., Sandmeyer Reaction): Conversion of the 4-amino group into a diazonium salt, which can then be substituted with various nucleophiles (halides, cyanide, hydroxyl, etc.).
-
Cyclocondensation Reactions: Annulation of a new ring system onto the thiazole core, often involving reaction with bifunctional electrophiles to form fused heterocycles like thiazolo[4,5-d]pyrimidines.
Q2: My N-acylation reaction is sluggish or incomplete. What can I do?
A2: Several factors can lead to a sluggish N-acylation. Consider the following:
-
Reagent Reactivity: Acid anhydrides are generally less reactive than acid chlorides. If using an anhydride, you may need more forcing conditions (e.g., higher temperature).
-
Catalyst: For less reactive acylating agents or hindered substrates, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
-
Base Selection: Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine) is present to neutralize the acid byproduct (e.g., HCl from acyl chlorides). The choice of base can be critical; for instance, triethylamine is a stronger, non-nucleophilic base compared to pyridine.
-
Solvent: Use an anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) to prevent hydrolysis of the acylating agent.
Q3: I am observing the formation of a diacylated byproduct. How can I prevent this?
A3: Diacylation can occur, especially with highly reactive acylating agents or under forcing conditions. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity for mono-acylation.
-
Weaker Base: In some cases, using a weaker base like pyridine instead of triethylamine can reduce the rate of the second acylation.
Q4: My Sandmeyer reaction is giving a complex mixture of products. What are the key parameters to control?
A4: The Sandmeyer reaction is known for potential side reactions. Key parameters include:
-
Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Copper Salt: The choice of copper salt is crucial. Copper(I) salts (e.g., CuBr, CuCl, CuCN) are generally preferred as they are catalytic in the radical-nucleophilic aromatic substitution mechanism.[1][2] Using Copper(II) salts can sometimes lead to different product distributions or side reactions.[3]
-
Purity of Starting Material: Impurities in the starting this compound can lead to undesired side products.
Q5: Can I perform a cyclocondensation reaction directly on this compound?
A5: Yes, cyclocondensation is a common strategy to build fused ring systems. For example, reaction with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can lead to the formation of a pyrimidine ring fused to the thiazole core, yielding a thiazolo[4,5-d]pyrimidine scaffold.
Troubleshooting Guides
Problem 1: Low Yield in N-Acylation with a Sterically Hindered Acyl Chloride/Aniline
| Potential Cause | Troubleshooting Step |
| Steric Hindrance: The nucleophilicity of the 4-amino group or the electrophilicity of the acylating agent is reduced due to bulky neighboring groups. | 1. Switch to a more reactive acylating agent: If using an anhydride, switch to the corresponding acyl chloride. 2. Use a more potent catalyst: Add a catalytic amount (e.g., 0.1 eq) of DMAP. 3. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for decomposition. 4. Consider alternative coupling agents: For amide bond formation with a hindered aniline after hydrolysis of the ester, use peptide coupling reagents like HATU or HBTU. |
| Inadequate Base: Insufficient or inappropriate base to neutralize the generated acid. | 1. Increase the amount of base: Use at least one equivalent of base for acyl chlorides. 2. Switch to a stronger, non-nucleophilic base: Use triethylamine or diisopropylethylamine (DIPEA) instead of pyridine. |
| Reagent Decomposition: The acylating agent may be hydrolyzed by moisture. | 1. Use anhydrous solvents and reagents: Ensure all solvents are dry and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use freshly opened or purified reagents. |
Problem 2: Formation of Impurities in Sandmeyer-Type Bromination
| Potential Cause | Troubleshooting Step |
| Formation of Di-bromo Adduct: Electrophilic bromination can occur on the thiazole ring in addition to the Sandmeyer reaction. | 1. Omit the diazotizing agent (e.g., n-butyl nitrite) if only ring bromination is desired. [3] 2. Carefully control the stoichiometry of the brominating agent. |
| Decomposition of Diazonium Salt: The diazonium salt is unstable at higher temperatures. | 1. Maintain low temperature (0-5 °C) during the entire diazotization and subsequent reaction. |
| Incorrect Brominating Agent/Catalyst: The choice of reagent significantly impacts the product distribution. | 1. Use CuBr for optimal yield of the desired 2-bromo product. As shown in the table below, other reagents can lead to complex mixtures or different products.[3] |
Data Presentation
Table 1: Comparison of Brominating Agents in a Sandmeyer-Type Reaction of a 2-Aminothiazole Derivative
Adapted from a study on a similar 2-aminothiazole substrate.[3]
| Entry | Brominating Agent | Yield of 2-Bromothiazole | Yield of 2,5-Dibromothiazole | Other Products |
| 1 | CuBr | Near Quantitative | - | - |
| 2 | KBr | Low Yield | - | Inextricable Mixture |
| 3 | KBr-CuBr | Moderately High | - | - |
| 4 | Br₂ | - | Moderate Yield | - |
| 5 | CuBr₂ (without n-butyl nitrite) | - | - | 5-Bromothiazole (94%) |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add a suitable base, such as triethylamine (1.5 eq). For hindered substrates, catalytic DMAP (0.1 eq) can be added.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sandmeyer-Type Bromination
-
Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr (1.2 eq) in acetonitrile.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add n-butyl nitrite (1.2 eq) to the stirred solution.
-
Stir the reaction at this temperature for 15-60 minutes, monitoring by TLC.
-
Once the starting material is consumed, evaporate the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonia to remove copper salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.[3]
Protocol 3: Synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dioxane or DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).
-
Heat the mixture to reflux (typically 100-120 °C) for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a suitable solvent (e.g., diethyl ether or ethanol) to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of Ethyl 4-aminothiazole-5-carboxylate Analogs
For researchers and professionals in drug discovery, the quest for novel therapeutic agents is a continuous endeavor. Ethyl 4-aminothiazole-5-carboxylate has emerged as a promising scaffold, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the antimicrobial and anticancer potential of various derivatives, supported by experimental data and detailed methodologies to aid in further research and development.
Antimicrobial Activity: A Battle Against Pathogens
Analogs of this compound have been investigated for their efficacy against a range of bacterial and fungal strains. The antimicrobial potential is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth.
A study on newly synthesized 1,3-thiazole derivatives revealed varying degrees of antimicrobial activity. Notably, benzo[d]thiazole derivatives demonstrated significant antibacterial and antifungal effects at concentrations between 50-75 μg/mL against Gram-positive and Gram-negative bacteria, as well as fungal strains[1]. Another study highlighted that certain thiazole derivatives were more effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae, with MIC values ranging from 25-200 µg/mL.
The table below summarizes the antimicrobial activity of selected this compound analogs.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Analog A | Staphylococcus aureus | 50 - 200 | |
| Streptococcus agalactiae | 25 - 100 | ||
| Analog B | Escherichia coli | > 200 | |
| Benzo[d]thiazole Derivative 1 | Gram-positive bacteria | 50 - 75 | [1] |
| Benzo[d]thiazole Derivative 2 | Gram-negative bacteria | 50 - 75 | [1] |
| Aspergillus niger | 50 - 75 | [1] |
Anticancer Activity: Targeting Malignant Cells
The cytotoxic potential of this compound analogs against various cancer cell lines has been a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's effectiveness in inhibiting cancer cell growth.
Several studies have synthesized and evaluated novel thiazole derivatives for their anticancer properties. For instance, a series of thiazole derivatives incorporating a pyrazoline moiety exhibited cytotoxic activity against multiple cancer cell lines[2]. Another research effort focused on the synthesis of 2-aminothiazole derivatives, with some compounds showing potent activity against breast cancer cell lines[3]. The substitution pattern on the thiazole ring has been shown to significantly influence the anticancer efficacy.
The following table presents the anticancer activity of representative this compound analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Pyrazoline Hybrid 1 | MCF-7 (Breast) | < 100 | [2] |
| Thiazole-Pyrazoline Hybrid 2 | HepG2 (Liver) | < 100 | [2] |
| 2-Aminothiazole Derivative 1 | HS 578T (Breast) | 0.8 | [3] |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4] |
Kinase Inhibition: A Molecular Mechanism of Action
A growing body of evidence suggests that the anticancer effects of some this compound analogs are mediated through the inhibition of specific protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.
For example, certain thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. One study reported a thiazole derivative with an IC50 value of 0.15 µM against VEGFR-2[4]. Another research group developed 4-aryl-thiazole-2-amines as Rho-associated kinase (ROCK) inhibitors, with the most potent compound exhibiting an IC50 of 20 nM[5].
The inhibitory activity of selected analogs against different kinases is summarized below.
| Compound ID | Target Kinase | IC50 | Reference |
| Thiazole Derivative 4c | VEGFR-2 | 0.15 µM | [4] |
| 4-aryl-5-aminomethyl-thiazole-2-amine 4v | ROCK II | 20 nM | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
dot
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
dot
Workflow of the MTT assay for determining cytotoxicity.
Kinase Inhibition Assay (Example: VEGFR-2)
Enzyme-linked immunosorbent assay (ELISA)-based or fluorescence-based assays are commonly used to screen for kinase inhibitors.
-
Assay Plate Preparation: Recombinant kinase enzyme is coated onto the wells of a microtiter plate.
-
Compound Incubation: The test compounds at various concentrations are added to the wells and incubated with the kinase.
-
Initiation of Kinase Reaction: A substrate and ATP are added to initiate the phosphorylation reaction.
-
Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: A substrate for the detection enzyme is added, and the resulting colorimetric or fluorescent signal is measured.
-
IC50 Determination: The percentage of kinase inhibition is calculated, and the IC50 value is determined from the dose-response curve.
dot
Simplified signaling pathway of VEGFR-2 inhibition by a thiazole analog.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-aminothiazole-5-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the ethyl 4-aminothiazole-5-carboxylate core represents a privileged scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of its derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to facilitate a deeper understanding of this important chemical series and guide future drug discovery efforts.
Data Presentation: Unveiling the Activity Landscape
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the amino group. The following tables summarize the quantitative data from various studies, offering a clear comparison of the anticancer and antimicrobial potencies of representative compounds.
Anticancer Activity
Substitutions on the 2-amino group and modifications of the 5-carboxylate moiety have yielded compounds with significant cytotoxic activity against a range of human cancer cell lines.
| Compound ID | R1 (at 2-amino position) | R2 (at 5-ester position) | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Dasatinib | 2-chloro-6-methylphenyl-amino-pyrimidinyl | N-(2-hydroxyethyl)piperazinyl-amide | Pan-Src kinase inhibitor | Sub-nanomolar to nanomolar | [1] |
| 9b | Substituted acetamide | Ethyl | Various (NCI-60 panel) | Broad spectrum activity | [2] |
| 13 | Substituted amino | Ethyl | RPMI-8226 (Leukemia) | 0.08 | [3] |
| 21 | Phenylamide | - | K563 (Leukemia) | 16.3 | [3] |
| 8c | 2-chlorophenyl-4-trifluoromethyl-thiazole-5-carboxamide | - | A-549 (Lung) | 48% inhibition at 5 µg/mL | [4] |
Key SAR Insights for Anticancer Activity:
-
2-Amino Position: The introduction of bulky and hydrophobic groups, often containing aromatic or heteroaromatic rings, at the 2-amino position is crucial for potent kinase inhibition and anticancer activity.[1][3] Dasatinib, a potent pan-Src kinase inhibitor, exemplifies this with its complex pyrimidinyl-amino substituent.[1]
-
5-Carboxylate Position: Conversion of the ethyl ester at the 5-position to various amides can significantly modulate activity. This position appears to be important for establishing interactions with the solvent-exposed region of kinase active sites.[3]
-
Aromatic vs. Aliphatic Substituents: Aromatic substitutions generally lead to improved antitumor activity compared to aliphatic ones.[3]
Antimicrobial Activity
Derivatives of this compound have also demonstrated promising activity against various bacterial and fungal strains.
| Compound ID | R1 (at 2-amino position) | R2 (at 4-position) | Microorganism | Activity (MIC in µg/mL) | Reference |
| 12f | Substituted acetamide | Methyl | Staphylococcus aureus | Comparable to ampicillin | [2] |
| 12f | Substituted acetamide | Methyl | Bacillus subtilis | Comparable to gentamicin | [2] |
| 5a-k | Various substituted amides | Methyl | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Varied | [5][6] |
| 5a-k | Various substituted amides | Methyl | C. albicans, A. niger, A. clavatus | Varied | [5][6] |
Key SAR Insights for Antimicrobial Activity:
-
The nature of the substituent at the 2-amino position plays a critical role in determining the antimicrobial spectrum and potency.[2][5]
-
The presence of a carboxamido functional group linked to the thiazole ring is a common feature among active compounds.[2]
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological data, detailed experimental methodologies are essential. The following are standard protocols employed in the evaluation of this compound derivatives.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives
A common synthetic route involves the Hantzsch thiazole synthesis.
General One-Pot Procedure: [7]
-
To a mixture of ethyl acetoacetate in a suitable solvent system (e.g., water and THF) cooled to 0°C, N-bromosuccinimide (NBS) is added.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours) to allow for the formation of the α-bromo intermediate.
-
The appropriate thiourea or substituted thiourea is then added to the mixture.
-
The reaction is heated (e.g., to 80°C) for several hours.
-
After cooling, the mixture is worked up, often involving filtration and neutralization with a base (e.g., NH3·H2O), to precipitate the product.
-
The crude product is then purified, typically by recrystallization.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of bacteria to antimicrobials.[9][10]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[9][10]
-
Disk Placement: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Mandatory Visualizations
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated.
Caption: Experimental workflow for synthesis and screening.
Caption: VEGFR-2 signaling pathway inhibition.
Caption: Apoptosis induction by thiazole derivatives.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. asm.org [asm.org]
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Ethyl 4-aminothiazole-5-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical step in this process is understanding the correlation between in vitro potency and in vivo efficacy. This guide provides a comparative overview of the performance of ethyl 4-aminothiazole-5-carboxylate derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.
This analysis focuses on a well-characterized 2-aminothiazole derivative, a compound structurally related to the this compound scaffold, for which both robust in vitro and in vivo data are available. By examining a specific pan-Src kinase inhibitor, we can illuminate the translational aspects of this chemical class.
Quantitative Efficacy: From Benchtop to Preclinical Models
The following table summarizes the in vitro and in vivo efficacy data for a representative 2-aminothiazole-based kinase inhibitor.
| Compound ID | In Vitro Assay | Target | IC50 (nM) | In Vivo Model | Dosing | Tumor Growth Inhibition (%) |
| 12m | Biochemical Assay | Lck Kinase | <1 | Murine Model of Inflammation | 60 mg/kg (oral) | 90% reduction in TNFα production[1] |
| 12m | Cellular Assay | IL-2 Production | ED50 ~5 mg/kg (ex vivo) | Mice | ~5 mg/kg (oral) | 50% inhibition of IL-2 production[1] |
| Dasatinib (2) | Biochemical Assay | pan-Src | 0.5 - 1.1 | N/A | N/A | N/A |
| Dasatinib (2) | Cellular Assay | Various Cancer Cell Lines | 1 - 10 | N/A | N/A | N/A |
Deciphering the Data: A Look at Experimental Protocols
The translation of in vitro potency to in vivo efficacy is highly dependent on the experimental conditions. Below are the detailed methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of a compound on the activity of a purified enzyme.
Protocol:
-
The purified target kinase (e.g., Lck) is incubated with a specific substrate and ATP.
-
The test compound (e.g., compound 12m) is added at various concentrations.[1]
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based assays.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[1]
In Vitro Cellular Proliferation Assay
Objective: To assess the ability of a compound to inhibit the growth of cancer cells.
Protocol:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations.
-
The plates are incubated for a specified period, typically 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The intensity of the color or fluorescence is proportional to the number of viable cells.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Human tumor cells are subcutaneously implanted into immunodeficient mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group, typically orally or via injection, at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Visualizing the Mechanism and Process
To better understand the context of these experiments, the following diagrams illustrate a relevant signaling pathway and a typical drug discovery workflow.
Caption: Simplified Src kinase signaling pathway, a common target for 2-aminothiazole derivatives.
Caption: A typical preclinical drug discovery workflow from in vitro screening to in vivo testing.
Conclusion
The data presented for the 2-aminothiazole kinase inhibitor illustrates a successful translation from potent in vitro activity to significant in vivo efficacy. The sub-nanomolar to low nanomolar IC50 values in biochemical and cellular assays corresponded to a potent anti-inflammatory effect in a murine model. This correlation, however, is not always guaranteed and is dependent on numerous factors including the compound's pharmacokinetic and pharmacodynamic properties. For researchers in the field, a thorough understanding of both the in vitro and in vivo experimental designs is paramount for accurately interpreting data and making informed decisions in the progression of drug candidates. The this compound scaffold and its derivatives continue to be a promising area for the development of novel therapeutics.
References
Comparative analysis of different synthetic routes to Ethyl 4-aminothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-aminothiazole-5-carboxylate is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficiency of its synthesis is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this important molecule, with a focus on experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through variations of the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-halocarbonyl compound with a thioamide. Modern adaptations have focused on improving yields, simplifying procedures, and reducing environmental impact through one-pot methodologies. Below is a summary of the key quantitative data for the most prominent synthetic strategies.
| Synthetic Route | Starting Materials | Reported Yield | Key Reaction Conditions | Reference |
| Route 1: One-Pot Hantzsch Synthesis | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea | 72% | Water/THF solvent system, 80°C | [1][2] |
| Route 2: Hantzsch Synthesis with Chloro-intermediate | Ethyl 2-chloroacetoacetate, Thiourea | >98% | Ethanol/Ethyl acetate solvent, Sodium carbonate catalyst, 60-70°C | [3] |
| Route 3: Hantzsch Synthesis from Ethoxyacrylate | Ethyl 3-ethoxyacrylate, N-Bromosuccinimide (NBS), Thiourea | 70% | Water/Dioxane solvent system, 80°C | [4] |
| Conventional Two-Step Hantzsch Synthesis | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea | <11% | Isolation of the bromo-intermediate before cyclization | [1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthetic routes to this compound.
Caption: One-Pot Hantzsch Synthesis from Ethyl Acetoacetate.
Caption: Hantzsch Synthesis from Ethyl 2-chloroacetoacetate.
Experimental Protocols
Route 1: One-Pot Synthesis from Ethyl Acetoacetate
This method offers a significant improvement in yield and procedural simplicity over the conventional two-step Hantzsch synthesis.[1][2]
Procedure:
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
After cooling, the product can be isolated and purified by standard laboratory techniques.
Route 2: Hantzsch Synthesis from Ethyl 2-chloroacetoacetate
This patented method reports an exceptionally high yield and utilizes a chloro-intermediate.[3]
Procedure:
-
Prepare a solution of ethyl acetate in ethanol (10-35% mass fraction).
-
Add thiourea and sodium carbonate to the solvent mixture. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate should be between 0.01 and 0.1.
-
Heat the mixture to 40-55°C and dropwise add ethyl 2-chloroacetoacetate over 20-30 minutes.
-
After the addition is complete, increase the temperature to 60-70°C and maintain for 5-5.5 hours.
-
Distill off a portion of the solvent and cool the mixture to room temperature.
-
Filter the mixture. Add the filtrate to water and adjust the pH to 9-10 with a caustic soda solution.
-
Stir, filter the resulting solid, and dry under vacuum to obtain the final product.
Route 3: Hantzsch Synthesis from Ethyl 3-ethoxyacrylate
This route provides an alternative starting material for the Hantzsch synthesis.[4]
Procedure:
-
To a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL), slowly add N-bromosuccinimide (19.6 g, 0.11 mol) at -10°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add thiourea (7.6 g, 0.1 mol) to the mixture.
-
Heat the reaction to 80°C and maintain for 1 hour.
-
Cool the solution to room temperature and add ammonia (20 mL).
-
Stir the resulting paste at room temperature for 10 minutes and then filter.
-
Wash the filter cake with water and dry under vacuum to yield the product.
Alternative Synthetic Strategies: The Gewald Reaction
While the Hantzsch synthesis is the most direct and well-documented method for producing this compound, the Gewald reaction is another important synthetic tool for substituted aminothiophenes and, in some modified forms, for thiazoles.[5][6][7][8] The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7] While specific protocols for the direct synthesis of the title compound using this method are not as readily available in the literature, it remains a viable area for synthetic exploration, particularly for the generation of diverse libraries of related compounds.
Conclusion
For the synthesis of this compound, the one-pot variations of the Hantzsch synthesis offer significant advantages over the traditional two-step method, with reported yields ranging from 70% to over 98%. The choice between these routes may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The one-pot synthesis from ethyl acetoacetate and the method utilizing ethyl 2-chloroacetoacetate appear to be the most efficient and high-yielding options based on current literature. Researchers and drug development professionals are encouraged to consider these optimized protocols to streamline their synthetic efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 4. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
Validation of a Novel One-Pot Synthesis for Ethyl 4-aminothiazole-5-carboxylate: A Comparative Analysis
For Immediate Release
A novel, efficient one-pot synthesis of Ethyl 4-aminothiazole-5-carboxylate has been developed, offering significant advantages in yield and procedural simplicity over conventional methods. This guide provides a detailed comparison of this new method against the traditional two-step synthesis, supported by experimental data, to validate its efficacy for researchers, scientists, and drug development professionals.
Executive Summary
This compound and its derivatives are crucial building blocks in the synthesis of medicinally important compounds, known to exhibit promising antineoplastic and antileukemic activities.[1] The conventional synthesis, however, is often hampered by low overall yields and laborious work-up procedures.[1] This report validates a novel one-pot synthesis that streamlines the production of this compound, demonstrating a significant increase in yield from approximately 11% to 72%.[1] This improved efficiency has the potential to accelerate research and development in therapeutic areas where thiazole compounds are pivotal.
Comparative Analysis of Synthesis Methods
The following tables summarize the key quantitative and qualitative differences between the conventional two-step synthesis and the novel one-pot method.
Table 1: Quantitative Comparison of Synthesis Parameters
| Parameter | Conventional Two-Step Synthesis | Novel One-Pot Synthesis |
| Overall Yield | ~11%[1] | 72% [1] |
| Reaction Time | Several hours (including intermediate isolation) | ~4 hours[1] |
| Number of Steps | Two distinct steps with work-up | One pot |
| Melting Point | Not specified in comparative literature | 178-179°C[1] |
| Key Reagents | Ethyl acetoacetate, NBS, Dichloromethane, Thiourea | Ethyl acetoacetate, NBS, Water/THF, Thiourea |
Table 2: Qualitative Comparison of Synthesis Methods
| Aspect | Conventional Two-Step Synthesis | Novel One-Pot Synthesis |
| Procedural Simplicity | More complex, requires isolation of intermediate | Simpler, avoids intermediate work-up[1] |
| Solvent System | Dichloromethane[1] | Water and Tetrahydrofuran (THF)[1] |
| Work-up | Tedious, often involves chromatography[2] | Simplified filtration and recrystallization[1] |
| Environmental Impact | Use of chlorinated solvents | Greener approach with a water-mediated system[1] |
Experimental Protocols
Detailed methodologies for both the conventional and novel synthesis routes are provided below.
Conventional Two-Step Synthesis Protocol
This method involves the initial bromination of ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea.
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
Dissolve ethyl acetoacetate (1 mmol) in dichloromethane (10 mL).
-
Add N-bromosuccinimide (NBS) (1.2 mmol).
-
The reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
The filtrate is washed with water and extracted.
-
The organic extracts are dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield ethyl 2-bromo-3-oxobutanoate.[3]
Step 2: Synthesis of this compound
-
The purified ethyl 2-bromo-3-oxobutanoate is reacted with thiourea.
-
The mixture is typically heated in a suitable solvent.
-
After the reaction is complete, the product is isolated and purified, often through recrystallization.
Note: The overall yield for this two-step process is reported to be low, around 11%.[1]
Novel One-Pot Synthesis Protocol
This streamlined method combines the bromination and cyclization steps without the need for intermediate isolation.
-
A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.[1]
-
N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added to the cooled mixture.[1]
-
The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by TLC.[1]
-
Thiourea (3.80 g, 0.05 mol) is then added directly to the mixture.[1]
-
The reaction mixture is heated to 80°C for 2 hours.[1]
-
After cooling, the resulting solid is collected by filtration.
-
The filter cake is washed with water and recrystallized from ethyl acetate to yield the final product.[1]
This one-pot procedure yields this compound in 72.0% yield with a melting point of 178–179°C.[1]
Workflow Visualization
The following diagrams illustrate the logical flow of both the conventional and novel synthesis methods.
Caption: Conventional Two-Step Synthesis Workflow
Caption: Novel One-Pot Synthesis Workflow
Conclusion
The novel one-pot synthesis method for this compound presents a significant improvement over the conventional two-step approach. The dramatic increase in yield, coupled with a simplified, more environmentally friendly procedure, marks a substantial advancement. This validated method offers a more efficient and practical route for obtaining this key synthetic intermediate, thereby supporting and accelerating drug discovery and development programs that rely on thiazole-based scaffolds.
References
A Comparative Analysis of Ethyl 4-aminothiazole-5-carboxylate Derivatives and Dasatinib in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-leukemic activity of Ethyl 4-aminothiazole-5-carboxylate derivatives against the established second-generation tyrosine kinase inhibitor, Dasatinib. The information presented herein is a synthesis of publicly available experimental data, intended to inform research and development in oncology.
Introduction
Dasatinib is a potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as SRC family kinases.[2][3][4] The 2-aminothiazole moiety is a key structural feature of Dasatinib and has spurred the development of numerous derivatives with potential anticancer properties.[5][6] Among these, derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines, including those of hematological origin.[7][8] This guide will compare the in vitro efficacy of these two classes of compounds in leukemia cell lines.
Comparative Efficacy in Leukemia Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for Dasatinib and various thiazole derivatives in the K562 human chronic myeloid leukemia cell line. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | Leukemia Cell Line | IC50 (nM) | Reference(s) |
| Dasatinib | K562 | ~1 | [9] |
| K562 | < 51.2 pM | [9] | |
| K562/R (Imatinib-resistant) | Good inhibitory activity (qualitative) | [4] | |
| Thiazole Derivatives | |||
| 2-aminothiazole-5-carboxamide derivative 6d | K563 | Comparable to Dasatinib (qualitative) | [10] |
| Thiazolamide–benzamide derivative 3m | K562 | 1273 | [2] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2 ) | K562 | 7400 | [1] |
| 2-aminothiazole dasatinib derivative 8b | K562 | Nanomolar inhibitory activity, similar to dasatinib (qualitative) | [11] |
| 2-aminothiazole dasatinib derivative 8c | K562 | Nanomolar inhibitory activity, similar to dasatinib (qualitative) | [11] |
| 2-aminothiazole dasatinib derivative 9b | K562 | Nanomolar inhibitory activity, similar to dasatinib (qualitative) | [11] |
Mechanism of Action and Signaling Pathways
Dasatinib
Dasatinib exerts its anti-leukemic effect primarily by inhibiting the constitutively active BCR-ABL tyrosine kinase.[2] This blocks downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, ultimately leading to apoptosis of the cancer cells.
This compound Derivatives
The precise mechanisms of action for many this compound derivatives are still under investigation. However, several studies suggest that their anticancer effects are mediated through the induction of apoptosis. This can occur through various pathways, including the inhibition of BCR-ABL kinase by some derivatives and the modulation of key apoptotic proteins. Some derivatives have been shown to induce cleavage of PARP and caspase-3, increase the expression of the pro-apoptotic protein Bim, and decrease the level of the anti-apoptotic protein Bcl-2.[12]
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic potential of chemical compounds.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Leukemia cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (Dasatinib and thiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and determine viability using trypan blue exclusion.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
A Comparative Analysis of Novel Ethyl 4-aminothiazole-5-carboxylate Derivatives and Existing Therapeutics
For Immediate Release
This guide presents a comparative benchmark of new Ethyl 4-aminothiazole-5-carboxylate derivatives against established drugs in the fields of oncology and microbiology. The following data, compiled from recent preclinical studies, offers an objective performance assessment for researchers, scientists, and drug development professionals.
Anticancer Activity: Benchmarking Against Standard Chemotherapeutics
Newly synthesized this compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. In vitro studies, primarily utilizing the MTT assay, have quantified their efficacy, often showing comparable or superior performance to existing chemotherapeutic agents.
Data Summary: In Vitro Anticancer Efficacy (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected novel thiazole derivatives compared to standard anticancer drugs. Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| VEGFR-2 (Enzyme Assay) | 0.15 | Sorafenib | 0.059 | |
| Thiazole Derivative 11d | Panel of 4 cancer cell lines | GI₅₀ = 30 nM | Erlotinib | GI₅₀ = 33 nM |
| Thiazole Derivative 11f | Panel of 4 cancer cell lines | GI₅₀ = 27 nM | Erlotinib | GI₅₀ = 33 nM |
| Thiazole-Thiadiazole Hybrid 16b | HepG2-1 (Liver) | 0.69 ± 0.41 | Doxorubicin | 0.72 ± 0.52 |
| Thiazole-Thiadiazole Hybrid 21 | HepG2-1 (Liver) | 1.82 ± 0.94 | Doxorubicin | 0.72 ± 0.52 |
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains.
Data Summary: In Vitro Antimicrobial Efficacy (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against pathogenic bacteria, benchmarked against standard antibiotics. Lower MIC values indicate stronger antimicrobial activity.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference Drug(s) | Reference Drug MIC (µg/mL) |
| Thiazole Derivative 12f | Staphylococcus aureus | Comparable | Ampicillin, Gentamicin Sulfate | Not specified |
| Bacillus subtilis | Comparable | Ampicillin, Gentamicin Sulfate | Not specified | |
| Thiazole Derivative 2a | Staphylococcus epidermidis (MDR) | 250 | - | - |
| Pseudomonas aeruginosa (MDR) | 375 | - | - | |
| Thiazole Derivative 2b | Staphylococcus epidermidis (MDR) | 250 | - | - |
| Pseudomonas aeruginosa (MDR) | 375 | - | - | |
| Thiazole Derivative 2d | Staphylococcus aureus (MDR) | 250 | - | - |
| Escherichia coli (MDR) | 375 | - | - | |
| Thiazole Derivative 2g | Staphylococcus aureus (MDR) | 250 | - | - |
| Escherichia coli (MDR) | 375 | - | - | |
| Thiazole Derivative 4e | Gram-negative & Gram-positive strains | 1.56 - 6.25 | - | - |
| Thiazole Derivative 11b | S. aureus, E. coli, P. aeruginosa | More potent | Ciprofloxacin | Not specified |
| Thiazole Derivative 11e | S. aureus, E. coli, P. aeruginosa | More potent | Ciprofloxacin | Not specified |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability and proliferation.
Methodology:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) and a reference drug. A vehicle control (DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds and reference antibiotics are serially diluted two-fold in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms of Action
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these derivatives and a typical experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Caption: Putative antimicrobial mechanisms of action for thiazole derivatives.
Caption: General experimental workflow for the evaluation of new thiazole derivatives.
Spectroscopic Scrutiny: A Comparative Guide to Ethyl 4-Aminothiazole-5-carboxylate Isomers
For researchers, scientists, and drug development professionals, a detailed understanding of isomeric purity and structure is paramount. This guide provides a comprehensive spectroscopic comparison of ethyl 4-aminothiazole-5-carboxylate and its key positional isomers: ethyl 2-aminothiazole-5-carboxylate, ethyl 5-aminothiazole-4-carboxylate, and ethyl 2-aminothiazole-4-carboxylate. The presented experimental data, sourced from various analytical techniques, offers a clear framework for the differentiation and characterization of these closely related compounds, which are pivotal intermediates in medicinal chemistry.
The precise arrangement of the amino and carboxylate groups on the thiazole ring significantly influences the physicochemical properties and biological activity of these molecules. Consequently, robust analytical methods are essential for unambiguous identification. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate this critical task.
Isomer Structures and Spectroscopic Techniques
The positional isomers of ethyl aminothiazole carboxylate present distinct spectroscopic fingerprints. The following diagram illustrates the isomeric structures and the analytical workflow for their characterization.
Figure 1. Isomers of ethyl aminothiazole carboxylate and the spectroscopic techniques used for their comparative analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the isomers of ethyl aminothiazole carboxylate. It is important to note that direct, side-by-side experimental data under identical conditions is not always available in the public domain. Therefore, the presented data has been compiled from various sources and should be used as a comparative guide. For definitive identification, it is recommended to acquire spectra of all isomers under consistent experimental conditions.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | N/A | Data not readily available in searched literature. Expected signals: ethyl ester protons (triplet and quartet), amino protons (broad singlet), and a thiazole ring proton (singlet). |
| Ethyl 2-aminothiazole-5-carboxylate | DMSO-d₆ | ~7.61 (s, 2H, NH₂), ~7.85 (s, 1H, thiazole-H), ~4.20 (q, 2H, OCH₂CH₃), ~1.25 (t, 3H, OCH₂CH₃) |
| Ethyl 5-aminothiazole-4-carboxylate | N/A | Data not readily available in searched literature. Expected signals: ethyl ester protons (triplet and quartet), amino protons (broad singlet), and a thiazole ring proton (singlet). |
| Ethyl 2-aminothiazole-4-carboxylate | CDCl₃ | ~7.69 (s, 2H, NH₂), ~7.95 (s, 1H, thiazole-H), 4.35 (q, 2H, OCH₂CH₃), 1.37 (t, 3H, OCH₂CH₃) |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | N/A | Data not readily available in searched literature. |
| Ethyl 2-aminothiazole-5-carboxylate | DMSO-d₆ | ~172.5 (C=O), ~159.9 (C2), ~144.1 (C4), ~121.0 (C5), ~60.0 (OCH₂), ~14.5 (CH₃) |
| Ethyl 5-aminothiazole-4-carboxylate | N/A | Data not readily available in searched literature. |
| Ethyl 2-aminothiazole-4-carboxylate | CDCl₃ | ~170.2 (C2), ~162.0 (C=O), ~159.3 (C4), ~107.3 (C5), ~59.7 (OCH₂), ~14.3 (CH₃) |
IR Spectral Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | N/A | Data not readily available in searched literature. Expected bands: N-H stretching (amino), C=O stretching (ester), C=N and C=C stretching (thiazole ring). |
| Ethyl 2-aminothiazole-5-carboxylate | KBr | ~3400-3200 (N-H str.), ~1700 (C=O str.), ~1620 (C=N str.), ~1550 (C=C str.) |
| Ethyl 5-aminothiazole-4-carboxylate | N/A | Data not readily available in searched literature. Expected bands: N-H stretching (amino), C=O stretching (ester), C=N and C=C stretching (thiazole ring). |
| Ethyl 2-aminothiazole-4-carboxylate | KBr Pellet | ~3427, 3320 (N-H str.), ~1685 (C=O str.), ~1620 (C=N str.), ~1530 (C=C str.)[1] |
Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| This compound | ESI | 173.04 |
| Ethyl 2-aminothiazole-5-carboxylate | ESI | 173.04 |
| Ethyl 5-aminothiazole-4-carboxylate | ESI | 173.04 |
| Ethyl 2-aminothiazole-4-carboxylate | GC-MS (EI) | 172 (M⁺)[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ethyl aminothiazole carboxylate isomers. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A workflow for NMR analysis is depicted below.
Figure 2. A generalized workflow for NMR spectroscopy.
-
Sample Preparation: Approximately 5-10 mg of the isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: Spectra are acquired on a spectrometer, such as a Bruker Avance 400 MHz instrument.
-
¹H NMR Spectroscopy: Proton spectra are typically recorded with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the solid sample is placed directly on the ATR crystal.[1]
-
Instrumentation: A FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is used to record the spectra.[1]
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically ~1 mg/mL).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for these types of compounds. For more volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be employed.[1]
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous differentiation of this compound and its positional isomers. While all isomers share the same molecular weight, their unique structural arrangements lead to distinct chemical shifts in NMR, characteristic vibrational frequencies in IR, and potentially different fragmentation patterns in MS. This guide serves as a foundational resource for researchers in the pharmaceutical and chemical sciences, enabling confident structural elucidation and quality control of these important heterocyclic building blocks.
References
A comparative study of the antimicrobial spectrum of different thiazole carboxylates
An in-depth review of the antimicrobial efficacy of various thiazole carboxylate derivatives against a range of pathogenic bacteria and fungi, supported by experimental data and detailed protocols.
Thiazole derivatives, particularly those incorporating a carboxylate moiety, have emerged as a promising class of compounds in the search for novel antimicrobial agents. Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the antimicrobial performance of different thiazole carboxylates, presenting key experimental data in a structured format to aid researchers and drug development professionals in their quest for new therapeutic leads.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized chemical entities is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various thiazole carboxylate derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. These values have been compiled from recent studies to provide a clear comparison of their antimicrobial spectrum.
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Thiazole-based Schiff bases (2a, 2b) | S. epidermidis (MDR): 250 µg/mL | P. aeruginosa (MDR): 375 µg/mL | - | [1] |
| Thiazole-based Schiff bases (2d, 2g) | S. aureus (MDR): 250 µg/mL | E. coli (MDR): 375 µg/mL | - | [1] |
| 2,5-dichloro thienyl-substituted thiazoles | S. aureus: 6.25-12.5 µg/mL | E. coli, K. pneumoniae, P. aeruginosa: 6.25-12.5 µg/mL | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes: 6.25-12.5 µg/mL | [2] |
| 2-phenylacetamido-thiazole derivative (Compound 16) | B. subtilis, S. aureus: 1.56-6.25 μg/mL | E. coli, P. aeruginosa: 1.56-6.25 μg/mL | - | [2] |
| Thiophene-2-carboxylic acid (4-phenyl-thiazol-2-yl)- amide (8g) | S. aureus: Good activity | E. coli: Good activity | C. albicans, A. niger: Highest inhibitory effect | [3] |
| Benzo[d]thiazole derivatives (13, 14) | S. aureus (MRSA): 50-75 µg/mL | E. coli: 50-75 µg/mL | A. niger: 50-75 µg/mL | [4] |
| Thiazolyl-2-chloroacetamide derivatives (4j, 4f) | B. subtilis: Best MIC values | E. coli: Best MIC values | A. niger: Good MIC values | [5] |
Experimental Workflow
The determination of the antimicrobial spectrum of thiazole carboxylates typically follows a standardized workflow. This process begins with the synthesis and characterization of the compounds, followed by in vitro screening against a panel of microorganisms to determine their MIC values. The general experimental workflow is depicted in the diagram below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for the key experiments cited in the comparative data.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method
This method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Stock Solutions: The synthesized thiazole carboxylate derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of a known concentration.
-
Preparation of Microtiter Plates: A serial two-fold dilution of the stock solution is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: The test microorganisms (bacteria or fungi) are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganisms and broth) and negative (broth only) controls are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Agar Well Diffusion Method
This method is another common technique for screening the antimicrobial activity of compounds.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume of the test compound solution at a specific concentration is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under suitable conditions to allow for the growth of the microorganism and the diffusion of the compound.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The comparative data presented in this guide highlights the significant potential of thiazole carboxylates as a versatile scaffold for the development of new antimicrobial agents. Different substitutions on the thiazole ring have been shown to yield compounds with potent activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The provided experimental protocols offer a foundational understanding of the methodologies employed to evaluate the antimicrobial spectrum of these promising compounds. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, will be crucial in advancing these derivatives towards clinical applications.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 4-aminothiazole-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Ethyl 4-aminothiazole-5-carboxylate is essential for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to ensure compliance and safety.
This compound is a chemical compound utilized in various research and development applications, particularly in the synthesis of pharmaceutical intermediates.[1] Understanding its hazard profile is the first step toward safe handling and disposal.
Hazard Identification and Safety Precautions
According to safety data sheets, this compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Summary of Hazard Statements:
| Hazard Code | Description |
| H302 | Harmful if swallowed[2][3] |
| H315 | Causes skin irritation[2][3] |
| H319 | Causes serious eye irritation[2][3] |
| H335 | May cause respiratory irritation[2][3] |
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE should be worn when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles.[4]
-
Hand Protection: Use protective gloves.[4]
-
Skin and Body Protection: Wear long-sleeved clothing.[4]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
Step-by-Step Disposal Procedure
Proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with applicable laws and regulations.[5] The following procedure provides a general framework for safe disposal.
1. Waste Collection and Storage:
-
Container: Collect waste this compound in a designated, properly sealed, and clearly labeled waste container. The container should be compatible with the chemical.
-
Labeling: The waste container label should include the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
Storage: Store the waste container in a well-ventilated, designated chemical waste storage area, away from incompatible materials. Keep the container tightly closed.[5]
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material.[2]
-
Collect the spilled material and any contaminated absorbent materials into a suitable container for disposal.[2]
-
Wash the spill area with soap and water.[5]
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Ethyl 4-aminothiazole-5-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 4-aminothiazole-5-carboxylate. The following procedures are based on available safety data for structurally similar thiazole derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.[1][2]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] | Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection, while a face shield offers a broader barrier against splashes.[2] |
| Hand Protection | Disposable, powder-free nitrile gloves. For prolonged contact or splash hazards, consider double-gloving or using thicker, chemical-resistant gloves.[2][3] | Nitrile gloves offer good short-term protection against a range of chemicals.[2] Powder-free gloves are recommended to prevent contamination.[2] The suitability and durability of the glove depend on the frequency and duration of contact.[3] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or significant splash risks, a chemical-resistant apron is advised.[1][2] | Protects skin and personal clothing from accidental contact and contamination.[1][2] Laboratory coats should be fully buttoned to provide maximum coverage.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if handling powders outside of a chemical fume hood or in poorly ventilated areas.[1] | Handling the compound in a well-ventilated area, preferably a chemical fume hood, is the primary engineering control to prevent inhalation of dust or aerosols.[2] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[2] | Protects feet from spills and falling objects.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
| Stage | Procedure |
| Preparation | Ensure that an eyewash station and safety shower are readily accessible.Work in a well-ventilated area, preferably within a chemical fume hood.[1]Gather all necessary PPE and ensure it is in good condition. |
| Handling | Avoid direct contact with skin, eyes, and clothing.[1]Minimize the generation of dust and aerosols.[1]Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] |
| Storage | Store in a tightly closed, properly labeled container.[1][4]Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]Store locked up.[4] |
| Cleanup | For spills, prevent further leakage if safe to do so.[4]Absorb with inert material and place into a suitable disposal container.[4]Wash the spill site after material pickup is complete.[5] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[4][6] Waste is classified as hazardous.[6] |
| Contaminated Materials | Items such as gloves, paper towels, and other disposable materials that have come into contact with the chemical should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.[2] |
| Empty Containers | Handle uncleaned, empty containers as you would the product itself.[2] Dispose of this container to a hazardous or special waste collection point.[6] |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] If eye irritation persists, get medical advice/attention.[4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash off with soap and plenty of water.[7] If skin irritation occurs, get medical advice/attention.[4] Wash contaminated clothing before reuse.[4] |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen.[1] If not breathing, give artificial respiration.[4] Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[2][6] Seek immediate medical attention.[2] |
Visual Workflow and Emergency Response Diagrams
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created using Graphviz.
Caption: Workflow for handling this compound.
Caption: Emergency response for accidental exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
